4'-Methyl[1,1'-Biphenyl]-4-Ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZACMDGXVXOOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362559 | |
| Record name | 4'-Methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26191-64-0 | |
| Record name | 4′-Methyl[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26191-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of 4'-Methyl[1,1'-biphenyl]-4-ol
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
Abstract
4'-Methyl[1,1'-biphenyl]-4-ol, a derivative of biphenyl, holds interest within several scientific domains, including synthetic chemistry and materials science. This technical guide provides a comprehensive overview of its known chemical and physical properties, alongside a discussion of its potential biological activities inferred from structurally related compounds. While specific experimental data on the biological effects of this compound are limited in publicly accessible literature, this document compiles available data and presents representative experimental protocols for its synthesis and for the evaluation of biological activities common to the biphenyl scaffold. This guide aims to serve as a foundational resource for researchers investigating this compound and its potential applications.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the table below. The presence of a hydroxyl group and a methyl group on the biphenyl structure influences its polarity, solubility, and reactivity compared to the parent biphenyl molecule.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₂O | [2] |
| Molecular Weight | 184.23 g/mol | [2] |
| CAS Number | 26191-64-0 | [2] |
| Appearance | White to light yellow crystal or solid | [3] |
| Melting Point | 150-152 °C | [4] |
| Boiling Point | 318.6 °C at 760 mmHg (Predicted) | |
| pKa | 9.92 ± 0.26 (Predicted) | |
| LogP | 3.66 | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ether and ethanol. | [3][4] |
| Storage | Sealed in a dry environment at room temperature. |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the hydroxyl-substituted ring will be influenced by the electron-donating hydroxyl group, while the protons on the methyl-substituted ring will be affected by the methyl group. A singlet peak corresponding to the methyl protons and a broad singlet for the hydroxyl proton are also anticipated.
¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons and one methyl carbon. The chemical shifts of the aromatic carbons will be influenced by the position of the hydroxyl and methyl substituents.
Predicted/Typical Chemical Shifts:
| Type of Proton/Carbon | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.3 | ~21 |
| Aromatic (C-H) | 6.8 - 7.6 | 115 - 140 |
| Aromatic (C-OH) | - | 150 - 158 |
| Aromatic (C-C) | - | 125 - 142 |
| Hydroxyl (OH) | 4.5 - 5.5 (variable) | - |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion (M⁺) peak at m/z 184. Common fragmentation patterns for biphenyl derivatives include cleavage of the bond between the two phenyl rings and loss of small molecules or radicals from the substituents.
Predicted Fragmentation:
| m/z Value | Possible Fragment |
| 184 | [M]⁺ (Molecular Ion) |
| 169 | [M - CH₃]⁺ |
| 155 | [M - CHO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion from the tolyl group) |
| 77 | [C₆H₅]⁺ (Phenyl cation from the phenol group) |
Synthesis of this compound
The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an arylboronic acid.[1][5][6]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the synthesis of a biphenyl derivative, adapted for the synthesis of this compound.[1]
-
Reaction Setup: To a round-bottom flask, add 4-bromophenol (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution of the base. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Biological Activity
While there is a lack of specific studies on the biological activity of this compound, the biphenyl scaffold is present in many biologically active compounds.[7][8] Derivatives of hydroxylated biphenyls have shown potential as anticancer agents.[9][10]
Potential Anticancer Activity
Structurally related hydroxylated biphenyl compounds have been reported to exhibit antiproliferative activity against cancer cell lines, such as malignant melanoma.[9][10] The mechanism of action for these related compounds often involves the induction of apoptosis and cell cycle arrest.[9][10] It is plausible that this compound could exhibit similar cytotoxic effects.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a common initial screening method for potential anticancer compounds.[8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the cells with the compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Molecular Structure and Relationships
The chemical structure of this compound is foundational to its properties. The relationship between this compound and its parent structures, biphenyl-4-ol and 4-methylbiphenyl, illustrates the impact of substituent groups on the overall characteristics of the molecule.
Conclusion
This compound is a well-defined chemical entity with established physical properties and clear synthetic pathways. While its biological activities have not been extensively reported, its structural similarity to other biologically active biphenyls suggests that it may be a valuable candidate for further investigation, particularly in the context of anticancer drug discovery. This guide provides a solid foundation of the known properties and robust experimental protocols to facilitate future research into this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 26191-64-0 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4'-Methyl[1,1'-biphenyl]-4-ol (CAS Number 26191-64-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 4'-Methyl[1,1'-biphenyl]-4-ol (CAS Number: 26191-64-0), a biphenyl derivative with significant potential in pharmaceutical and materials science applications. This document outlines the physicochemical properties, detailed synthesis protocols, and in-depth spectral analysis of the compound. Furthermore, it explores the potential biological activities, drawing from studies on structurally related hydroxybiphenyl derivatives, to offer insights for future research and drug development endeavors.
Chemical and Physical Properties
This compound is a biphenyl derivative characterized by a methyl group at the 4' position and a hydroxyl group at the 4 position. This substitution pattern influences its chemical reactivity and biological activity.
| Property | Value | Reference(s) |
| CAS Number | 26191-64-0 | [1][2] |
| Molecular Formula | C₁₃H₁₂O | [1][2] |
| Molecular Weight | 184.23 g/mol | [1][2] |
| Melting Point | 150-152 °C | [3] |
| Appearance | White crystalline solid | [3] |
| Solubility | Sparingly soluble in water | [3] |
| pKa (Predicted) | 9.92 ± 0.26 |
Synthesis and Experimental Protocols
The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[4]
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol details the synthesis from 4-bromophenol and 4-methylphenylboronic acid.
Materials:
-
4-Bromophenol
-
4-Methylphenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Experimental Protocol:
-
To a round-bottom flask, add 4-bromophenol (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add toluene (10 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a white solid.
Workflow Diagram:
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the methyl and hydroxyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.38 | Singlet | 3H | -CH₃ |
| ~5.0-6.0 | Singlet (broad) | 1H | -OH |
| ~6.90 | Doublet | 2H | Protons ortho to -OH |
| ~7.23 | Doublet | 2H | Protons ortho to -CH₃ |
| ~7.45-7.55 | Multiplet | 4H | Remaining aromatic protons |
Note: Predicted shifts are based on data from similar compounds like 4-methoxy-4'-methyl biphenyl and 4-phenylphenol.[5][6][7][8]
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the methyl carbon and the twelve aromatic carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~21.1 | -CH₃ |
| ~115.0-116.0 | Carbons ortho to -OH |
| ~126.0-130.0 | Other aromatic CH carbons |
| ~132.0-138.0 | Quaternary aromatic carbons |
| ~155.0-158.0 | Carbon attached to -OH |
Note: Predicted shifts are based on data from similar biphenyl derivatives.[8][9]
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 184 | [M]⁺ (Molecular Ion) |
| 169 | [M - CH₃]⁺ |
| 155 | [M - CHO]⁺ |
| 128 | [M - C₃H₄O]⁺ |
Note: Fragmentation pattern is predicted based on the fragmentation of similar aromatic compounds.[10]
Fragmentation Pathway Diagram:
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group, aromatic C-H bonds, and C=C bonds of the aromatic rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad | O-H stretch |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Weak-Medium | -CH₃ stretch |
| 1500-1600 | Strong | Aromatic C=C stretch |
| 1200-1300 | Strong | C-O stretch |
| 800-850 | Strong | para-disubstituted C-H bend |
Note: Predicted absorption bands are based on typical IR frequencies for the respective functional groups.[1][10]
Potential Biological Activity and Signaling Pathways
While direct pharmacological studies on this compound are limited in the available literature, research on structurally similar hydroxylated biphenyls provides strong indications of its potential biological activities.
Enzyme Inhibition
-
Tyrosinase Inhibition: 4,4'-Dihydroxybiphenyl has been identified as a potent competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[11][12] Given the structural similarity, this compound is a promising candidate for tyrosinase inhibition, with potential applications in cosmetics and treatments for hyperpigmentation disorders. The hydroxyl group is crucial for this activity, and the methyl group may modulate its potency and selectivity.[3][13][14]
Tyrosinase Inhibition Pathway:
Anticancer Activity
Hydroxylated biphenyl compounds have demonstrated significant anticancer properties.[15][16] Studies on similar molecules have shown induction of apoptosis and cell cycle arrest in melanoma cells.[15][16] The mechanism often involves the activation of caspases and PARP cleavage. Therefore, this compound warrants investigation as a potential anticancer agent.
Antioxidant Activity
Phenolic compounds, including hydroxylated biphenyls, are known for their antioxidant properties.[17][18] The hydroxyl group can act as a hydrogen donor to scavenge free radicals, thus mitigating oxidative stress. The antioxidant potential of this compound could be relevant in the context of various diseases where oxidative damage is implicated.
Conclusion
This compound is a synthetically accessible biphenyl derivative with promising potential for applications in drug discovery and materials science. Its structural similarity to known bioactive compounds, particularly tyrosinase inhibitors and anticancer agents, makes it a compelling target for further investigation. The experimental protocols and predicted spectral data provided in this guide serve as a valuable resource for researchers initiating studies on this compound. Future research should focus on obtaining definitive spectral characterization and conducting comprehensive biological evaluations to elucidate its mechanisms of action and therapeutic potential.
References
- 1. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]
- 2. This compound | 26191-64-0 [chemicalbook.com]
- 3. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Potential Biological Activity of 4'-Methyl[1,1'-biphenyl]-4-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive overview based on currently available scientific information. The biological activity and toxicological profile of 4'-Methyl[1,1'-biphenyl]-4-ol have not been extensively investigated. The information presented herein is intended for research purposes only and should not be interpreted as a definitive guide for therapeutic use.
Introduction
This compound, also known as 4-hydroxy-4'-methylbiphenyl, is a biphenyl derivative with the chemical formula C₁₃H₁₂O. The biphenyl scaffold is a common structural motif in a variety of biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an overview of the known information regarding this compound and explores its potential biological activities by drawing parallels with structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| CAS Number | 26191-64-0 | [1] |
| Molecular Formula | C₁₃H₁₂O | [1] |
| Molecular Weight | 184.23 g/mol | [1] |
Potential Biological Activities
Direct studies on the biological activity of this compound are limited in the public domain. However, based on the known activities of its structural analogs, 4-methylbiphenyl and 4-hydroxybiphenyl, several potential areas of pharmacological interest can be inferred. Biphenyl derivatives have demonstrated a wide range of biological effects, including anticancer and antimicrobial properties.
Anticancer Potential
Derivatives of 4-methylbiphenyl have shown cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation. While no specific anticancer data for this compound is available, the presence of the biphenyl core suggests this as a potential area for investigation.
Antimicrobial Potential
Biphenyl compounds have also been explored for their antimicrobial properties. The lipophilic nature of the biphenyl structure can facilitate the disruption of microbial cell membranes. Further research is required to determine if this compound exhibits any significant activity against bacterial or fungal pathogens.
Experimental Protocols
While specific experimental protocols for this compound are not available, standard assays used to evaluate the biological activities of related biphenyl derivatives can be adapted.
Workflow for Assessing Anticancer Activity
A general workflow for evaluating the potential anticancer effects of a compound like this compound would involve a series of in vitro assays.
MTT Assay Protocol (General):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50).
Workflow for Assessing Antimicrobial Activity
To assess the antimicrobial potential, a standard workflow involving the determination of the Minimum Inhibitory Concentration (MIC) is typically employed.
Broth Microdilution Protocol (General):
-
Compound Preparation: Prepare serial dilutions of this compound in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial suspension.
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.
Signaling Pathways
The specific signaling pathways modulated by this compound are currently unknown. For many biphenyl derivatives with anticancer properties, pathways related to apoptosis are often implicated.
Hypothesized Apoptotic Signaling Pathway
Based on related compounds, a potential mechanism could involve the activation of intrinsic or extrinsic apoptotic pathways.
Conclusion and Future Directions
While this compound is a compound of interest due to its biphenyl scaffold, there is a significant lack of data regarding its specific biological activities. The information on related compounds suggests that it may possess anticancer and antimicrobial properties, but this requires experimental validation.
Future research should focus on:
-
In vitro screening: Conducting comprehensive screening of this compound against a panel of cancer cell lines and microbial strains to identify any potential activity.
-
Mechanism of action studies: If activity is observed, further studies to elucidate the underlying molecular mechanisms and signaling pathways will be crucial.
-
Toxicological evaluation: A thorough assessment of the compound's toxicity is necessary to determine its safety profile.
This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this compound. The provided workflows and hypothesized pathways offer a framework for initiating such investigations.
References
The Discovery and Synthesis of 4'-Methyl[1,1'-biphenyl]-4-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4'-Methyl[1,1'-biphenyl]-4-ol and its derivatives have garnered significant interest due to their potential therapeutic applications, including anticancer and antimicrobial activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this promising class of compounds.
Discovery and Biological Activity
Substituted biphenyls have a rich history in drug discovery, with their rigid yet tunable structure allowing for precise interaction with biological targets. The introduction of a methyl group at the 4'-position and a hydroxyl group at the 4-position of the biphenyl core can significantly influence the molecule's physicochemical properties and biological activity.
Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of human cancer cell lines.[1] The primary mechanism of action is often attributed to the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer cell proliferation and survival.[1] Furthermore, some derivatives have exhibited promising antimicrobial activity against various pathogens.
Synthesis of this compound Derivatives
The cornerstone of synthesizing unsymmetrical biaryls like this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.
A general synthetic route involves the coupling of a protected 4-halophenol with 4-methylphenylboronic acid, followed by deprotection of the hydroxyl group. Alternatively, 4-bromo-1,1'-biphenyl can be hydroxylated.
Quantitative Data Summary
The biological activity of this compound derivatives is quantified through various assays. The following tables summarize key quantitative data for representative compounds.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | Hydroxylated Biphenyl | Malignant Melanoma | 1.7 ± 0.5 | [2] |
| 12 | Hydroxylated Biphenyl | Malignant Melanoma | 2.0 ± 0.7 | [2] |
| 10d | Thiazolidine-2,4-dione-biphenyl | HeLa (Cervical Cancer) | 32.38 ± 1.8 | [1] |
| 10d | Thiazolidine-2,4-dione-biphenyl | PC3 (Prostate Cancer) | 74.28 ± 1.3 | [1] |
| 10d | Thiazolidine-2,4-dione-biphenyl | MDA-MB-231 (Breast Cancer) | 148.55 ± 3.2 | [1] |
| 10d | Thiazolidine-2,4-dione-biphenyl | HepG2 (Liver Cancer) | 59.67 ± 1.6 | [1] |
| 7 | 4-Methylbenzamide-purine | K562 (Leukemia) | 2.27 | [1] |
Table 2: Antimicrobial Activity of Biphenyl Derivatives (MIC values in µg/mL)
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Biphenyl Peptidomimetic (2,2'-isomer) | S. aureus (MRSA) | 2 | [3] |
| Biphenyl Peptidomimetic (2,3'-isomer) | E. coli | 8 | [3] |
| Biphenyl Peptidomimetic (2,4'-isomer) | P. aeruginosa | 8 | [3] |
| Biphenyl Peptidomimetic (3,2'-isomer) | A. baumannii | 8 | [3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A detailed protocol for the synthesis of this compound is provided below as a representative example.
Materials:
-
4-Bromophenol
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-bromophenol (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for an additional 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound are still under investigation, studies on structurally related biphenyl compounds suggest potential mechanisms of action.
Anticancer Mechanism: Hydroxylated biphenyl derivatives have been shown to induce apoptosis in cancer cells.[4] This process is often mediated through the intrinsic pathway, involving the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[4] Furthermore, some biphenyl compounds have been found to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and EGFR pathways. Inhibition of these pathways can lead to cell cycle arrest and a reduction in cell proliferation.[5][6]
Antimicrobial Mechanism: The antimicrobial action of phenolic compounds, including biphenols, often involves the disruption of the bacterial cell membrane's integrity. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Visualizations
Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.
References
- 1. Modifications to a Biphenolic Anti-Bacterial Compound: Activity Against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]
- 6. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential: A Technical Guide to the Research Applications of Substituted Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Substituted biphenyl compounds, a versatile class of organic molecules, form the structural core of numerous functional materials and therapeutic agents. Their unique conformational properties and the ability to be readily functionalized make them a subject of intense research and development. This guide provides an in-depth exploration of the diverse applications of substituted biphenyls, with a focus on their roles in medicinal chemistry and materials science. It offers a comprehensive overview of key findings, detailed experimental methodologies, and a visual representation of relevant biological and chemical processes to empower researchers in their scientific endeavors.
Medicinal Chemistry: Targeting Disease with Biphenyl Scaffolds
The biphenyl moiety is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs and clinical candidates.[1][2] Its ability to present substituents in a well-defined three-dimensional arrangement allows for precise interactions with biological targets.
Anticonvulsant Activity
A significant area of investigation for substituted biphenyls is in the treatment of epilepsy. Certain derivatives have shown potent anticonvulsant effects, primarily through the modulation of voltage-gated sodium channels.[3]
Quantitative Anticonvulsant Activity Data
| Compound ID | R-Substituent | Maximal Electroshock (MES) ED₅₀ (mg/kg) | Subcutaneous Pentylenetetrazol (scPTZ) ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀) (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) (MES) | Reference |
| (R)-4 | 3"-F | 9.8 | 15.2 | > 300 | > 30.6 | [3] |
| (R)-6 | 3"-Br | 5.6 | 11.8 | 189 | 33.8 | [3] |
| (R)-12 | 3"-CF₃ | 4.5 | 10.5 | 150 | 33.3 | [3] |
| 6f | 4'-F, 3''-CH₃ | 25.5 | 35.2 | > 300 | > 11.8 | [4] |
| 6h | 4'-F, 4''-CH₃ | 28.1 | 38.9 | > 300 | > 10.7 | [4] |
Experimental Protocols: Anticonvulsant Screening
-
Maximal Electroshock (MES) Seizure Model: This model induces generalized tonic-clonic seizures. A brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes to rodents. The endpoint is the abolition of the tonic hindlimb extension seizure phase.[5]
-
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model: This model is used to identify compounds that protect against generalized myoclonic and absence seizures. A subcutaneous injection of pentylenetetrazol (e.g., 85 mg/kg) is administered, and the animals are observed for the onset and severity of seizures, typically clonic seizures lasting for at least 5 seconds.[2][3]
Signaling Pathway: Voltage-Gated Sodium Channel Inactivation
Substituted biphenyl anticonvulsants often exert their effect by enhancing the slow inactivation of voltage-gated sodium channels. This mechanism preferentially targets neurons that are firing repetitively, a hallmark of seizure activity.
Anti-HIV Activity
Substituted biphenyls have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of drugs in the treatment of HIV-1.[6][7] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing viral replication.
Quantitative Anti-HIV Activity Data
| Compound ID | R1 Substituent | R2 Substituent | EC₅₀ (nM) vs. HIV-1 (IIIB) | CC₅₀ (μM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| A12 | H | 3,5-di-F | 1.1 | > 100 | > 90909 | [7] |
| A24 | H | 2,6-di-F | 1.3 | > 100 | > 76923 | [7] |
| B10 | NH₂ | 3-F | 2.0 | > 100 | > 50000 | [7] |
| B21 | NH₂ | 3,5-di-F | 2.0 | > 100 | > 50000 | [7] |
| 6a | 2-CN | H | 3.2 | > 25 | > 7812 | [8] |
| 6b | 3-CN | H | 2.8 | > 25 | > 8928 | [8] |
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase. A common method is a colorimetric assay that measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand using a poly(A) x oligo(dT) template/primer. The amount of incorporated DIG-dUTP is then quantified using an anti-DIG antibody conjugated to a reporter enzyme (e.g., peroxidase), which produces a colorimetric signal upon addition of a substrate. The IC₅₀ value is determined from the dose-response curve.[1]
Anti-Inflammatory and Immunomodulatory Applications
The biphenyl scaffold is also found in compounds with significant anti-inflammatory and immunomodulatory properties. These molecules can target various components of the inflammatory cascade.
Quantitative Anti-inflammatory Activity Data
| Compound ID | R Substituent | In Vitro COX-2 Inhibition IC₅₀ (μM) | In Vivo Carrageenan-induced Paw Edema (% Inhibition at 100 mg/kg) | Reference |
| 4e | 4-COOH | 0.12 | 65.4 | [9] |
| 9 | H | 7.12 ± 0.053 | Not Reported | [10] |
| 10 | H | 7.62 ± 0.062 | Not Reported | [10] |
A particularly promising area is the development of small-molecule inhibitors targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway.[11] By blocking this interaction, which cancer cells exploit to evade the immune system, these biphenyl-based compounds can restore the T-cell-mediated anti-tumor response.
Signaling Pathway: PD-1/PD-L1 Immune Checkpoint Blockade
Materials Science: Engineering Functional Molecules
The rigid and planar nature of the biphenyl core, combined with the ability to tune its electronic properties through substitution, makes it an excellent building block for advanced materials.
Organic Light-Emitting Diodes (OLEDs)
Substituted biphenyls are widely used as host materials in the emissive layer of OLEDs. Their high triplet energy levels and good charge transport properties are crucial for achieving high efficiency and stability in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[12][13]
Quantitative OLED Performance Data
| Host Material | Dopant | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Reference |
| BTBP | FIrpic | 30.2 | 62.8 | 65.9 | [12] |
| m-CzPym | 4CzIPN | 31.5 | 95.6 | 100.2 | [13] |
| p-CzPym | 4CzIPN | 29.8 | 116.5 | 96.7 | [13] |
| TPA-BN | Ir(ppy)₃ | 20.1 | 68.9 | 62.5 | [14] |
Experimental Protocol: OLED Fabrication and Characterization
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Organic Layer Deposition: The organic layers, including the hole injection layer, hole transport layer, emissive layer (host and dopant), and electron transport layer, are deposited by thermal evaporation in a high-vacuum chamber.
-
Cathode Deposition: A metal cathode (e.g., LiF/Al) is deposited on top of the organic layers through a shadow mask.
-
Encapsulation: The device is encapsulated to protect it from moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer. The external quantum efficiency (EQE), power efficiency, and current efficiency are calculated from this data.[15][16]
Synthesis of Substituted Biphenyls: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and the most widely used method for the preparation of substituted biphenyls. It involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid in the presence of a base.
Experimental Workflow: Suzuki-Miyaura Coupling
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing a magnetic stir bar is added the aryl halide (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv). The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). The solvent (e.g., toluene, dioxane, DMF, often with water) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 0.01-0.05 equiv) and, if necessary, a ligand (e.g., SPhos, XPhos). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete as monitored by an appropriate technique (e.g., TLC, GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel.[17]
The Drug Development Pipeline for Substituted Biphenyl Compounds
The journey of a promising substituted biphenyl compound from the laboratory to a marketed drug is a long and complex process. The following diagram illustrates the major stages of this pipeline.
Experimental Workflow: Drug Development Process
This comprehensive process ensures the safety and efficacy of new therapeutic agents before they become available to patients.
Conclusion
Substituted biphenyl compounds continue to be a rich source of innovation in both medicinal chemistry and materials science. Their structural versatility and synthetic accessibility ensure their continued prominence in the development of novel drugs and advanced materials. This guide has provided a technical overview of their key applications, supported by quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms. It is intended to serve as a valuable resource for researchers and professionals working to unlock the full potential of this remarkable class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action - Karolinska Institutet - Figshare [openarchive.ki.se]
- 5. benchchem.com [benchchem.com]
- 6. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisosterism-driven design of orally active, safe, and broad-spectrum biphenyl-DAPY derivatives as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 9. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A quantitative structure–activity relationship study of anti-HIV activity of substituted HEPT using nonlinear models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. A universal host material with a simple structure for monochrome and white phosphorescent/TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. media.neliti.com [media.neliti.com]
- 16. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 17. m.youtube.com [m.youtube.com]
A Comprehensive Technical Review of 4'-Methyl[1,1'-biphenyl]-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Methyl[1,1'-biphenyl]-4-ol, a substituted biphenyl derivative, is a chemical compound of interest primarily within the domain of synthetic organic chemistry. This technical guide provides a comprehensive review of the existing scientific literature on this compound (CAS No. 26191-64-0). The document consolidates available data on its physicochemical properties, synthesis methodologies, and its predominant role as a synthetic intermediate in the preparation of more complex molecules. While direct biological activity and toxicological data for this specific compound are notably scarce, this review discusses the broader context of biphenyl and biphenylol derivatives to infer potential areas of interest and concern. The significant gaps in the current understanding of the biological effects and mechanisms of action of this compound are highlighted, underscoring the need for further investigation to fully characterize its pharmacological and toxicological profile.
Introduction
Biphenyl and its derivatives represent a significant class of organic compounds with wide-ranging applications in medicinal chemistry, materials science, and agrochemicals.[1] The structural motif of two connected phenyl rings provides a versatile scaffold that can be functionalized to modulate biological activity and physicochemical properties. This compound, with a hydroxyl group on one phenyl ring and a methyl group on the other, is a specific example of such a derivative. Its structure suggests potential for use as a building block in the synthesis of novel therapeutic agents and other functional materials.[2] This review aims to collate and present the current state of knowledge regarding this compound, with a focus on its chemical properties and synthetic utility, while also exploring the potential biological implications based on related structures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 26191-64-0 | [3] |
| Molecular Formula | C₁₃H₁₂O | [3] |
| Molecular Weight | 184.23 g/mol | [3] |
| Melting Point | 150-152 °C | [2] |
| Boiling Point | 318.6 ± 11.0 °C (Predicted) | N/A |
| pKa | 9.92 ± 0.26 (Predicted) | N/A |
| Appearance | White to light yellow crystalline solid | [2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ether and ethanol. | [2] |
Synthesis and Manufacturing
General Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. A plausible synthetic route to this compound would involve the coupling of a protected 4-halophenol with 4-methylphenylboronic acid, followed by deprotection of the hydroxyl group.
Experimental Protocol (General, adapted for biphenyl synthesis): [4]
-
Reaction Setup: To a reaction flask, add 4-methylphenylboronic acid (1.1 equivalents), a suitable protected 4-halophenol (e.g., 4-bromoanisole, 1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude intermediate product (4-methoxy-4'-methylbiphenyl) by column chromatography on silica gel.
-
Deprotection: Cleave the methyl ether protecting group using a reagent such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane at low temperature to yield the final product, this compound.
-
Final Purification: Purify the final product by recrystallization or column chromatography.
Caption: General synthetic workflow for this compound via Suzuki-Miyaura coupling.
Biological Activity and Mechanism of Action: A Knowledge Gap
A thorough review of the scientific literature reveals a significant absence of studies directly investigating the biological activity, mechanism of action, and signaling pathways of this compound. The compound is consistently referenced as a synthetic intermediate or a building block for the creation of more complex, biologically active molecules.[2]
Inferences from Related Biphenyl Derivatives
While direct data is lacking, the biological activities of other substituted biphenyls and biphenylols can provide some context and suggest potential areas for future investigation.
-
Anticonvulsant Activity: N-(Biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides, which are derivatives of a biphenyl scaffold, have shown potent anticonvulsant activities by affecting sodium channels.[5]
-
Antimicrobial and Anticancer Potential: Various biphenyl derivatives have demonstrated a range of biological effects, including anticancer and antimicrobial activities.[4] The nature and position of substituents on the biphenyl rings are critical in determining their potency and selectivity.[4]
-
Enzyme Inhibition: A common mechanism of action for biologically active biphenyl derivatives is the inhibition of specific enzymes.[6]
It is important to emphasize that these are extrapolations from related but structurally distinct molecules. Experimental validation is necessary to determine if this compound possesses any of these activities.
Caption: Logical workflow for the use of this compound as a synthetic intermediate.
Toxicology
Similar to the lack of data on its biological activity, there is no specific toxicological information available for this compound in the reviewed literature. However, the toxicology of the broader class of biphenyls and hydroxylated biphenyls has been studied.
-
General Biphenyl Toxicity: Biphenyl itself has been shown to have renal toxicity and suggestive evidence of carcinogenicity in animal studies.[7]
-
Hydroxylated Biphenyls: Studies on various hydroxylated biphenyls have indicated potential for epigenetic toxicity, with some compounds showing cytotoxicity and inhibition of gap junctional intercellular communication (GJIC).[8][9] The position of the hydroxyl group and other substituents can significantly influence the toxicological profile.[9]
Given these findings for related compounds, it is crucial that this compound be handled with appropriate safety precautions in a laboratory setting until its own toxicological profile is thoroughly evaluated.
Applications in Drug Discovery and Development
The primary application of this compound in the field of drug discovery and development is as a key intermediate for the synthesis of more complex molecules.[2] Its bifunctional nature, with a nucleophilic hydroxyl group and a modifiable biphenyl core, makes it a versatile building block. For instance, derivatives of 4-methylbiphenyl are used as intermediates in the synthesis of the angiotensin II receptor blocker, Telmisartan.[10] The presence of the hydroxyl group in this compound offers a reactive site for further chemical transformations to build diverse molecular architectures for screening as potential drug candidates.
Conclusion and Future Directions
This compound is a well-characterized chemical compound with established physicochemical properties. The current body of scientific literature predominantly positions it as a valuable synthetic intermediate for the construction of more elaborate molecular structures. However, there is a pronounced and critical gap in the understanding of its own biological activities, mechanism of action, and toxicological profile.
Future research should be directed towards:
-
Biological Screening: Conducting a broad range of in vitro and in vivo assays to screen for potential pharmacological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects.
-
Toxicological Evaluation: Performing comprehensive toxicological studies to assess its cytotoxicity, genotoxicity, and potential for endocrine disruption.
-
Mechanism of Action Studies: If any significant biological activity is identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and signaling pathways.
A thorough investigation into these areas will provide a more complete picture of this compound and could potentially unveil novel therapeutic applications for this compound or its direct derivatives, moving it beyond its current role as solely a synthetic building block.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. Page loading... [guidechem.com]
- 3. This compound | 26191-64-0 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Epigenetic toxicity of hydroxylated biphenyls and hydroxylated polychlorinated biphenyls on normal rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Data Analysis of 4'-Methyl[1,1'-biphenyl]-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4'-Methyl[1,1'-biphenyl]-4-ol, a biphenyl derivative with potential applications in medicinal chemistry and materials science. This document outlines the predicted spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the structural elucidation of this and similar compounds.
Molecular Structure and Properties
This compound is a biphenyl derivative characterized by a hydroxyl group at the 4-position of one phenyl ring and a methyl group at the 4'-position of the other. This substitution pattern influences its electronic properties, solubility, and potential for intermolecular interactions, making spectroscopic analysis crucial for its unambiguous identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₂O |
| Molecular Weight | 184.23 g/mol |
| CAS Number | 26191-64-0 |
| Appearance | Predicted to be a white to off-white solid |
Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The coupling patterns of the aromatic protons are indicative of the 1,4-disubstitution on both phenyl rings.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | d, J ≈ 8.0 Hz | 2H | H-2', H-6' |
| ~7.40 | d, J ≈ 8.4 Hz | 2H | H-2, H-6 |
| ~7.20 | d, J ≈ 8.0 Hz | 2H | H-3', H-5' |
| ~6.90 | d, J ≈ 8.4 Hz | 2H | H-3, H-5 |
| ~4.8-5.2 | s (broad) | 1H | -OH |
| ~2.40 | s | 3H | -CH₃ |
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the substituents on the aromatic rings.
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-4 |
| ~138.0 | C-1' |
| ~137.0 | C-4' |
| ~133.0 | C-1 |
| ~129.5 | C-3', C-5' |
| ~128.5 | C-2, C-6 |
| ~127.0 | C-2', C-6' |
| ~115.8 | C-3, C-5 |
| ~21.1 | -CH₃ |
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 4: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550-3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2920-2850 | Medium-Weak | Aliphatic C-H stretch (-CH₃) |
| 1610, 1500, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1230 | Strong | C-O stretch (phenol) |
| ~820 | Strong | p-disubstituted C-H bend |
The mass spectrum, typically acquired using electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 184 | High | [M]⁺ (Molecular Ion) |
| 169 | Moderate | [M - CH₃]⁺ |
| 155 | Moderate | [M - CHO]⁺ |
| 128 | Moderate | [C₁₀H₈]⁺ (Biphenylene radical cation) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Spectral Width: 0 to 220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H NMR) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
-
Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
GC-MS Conditions (if applicable):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structural elucidation of a novel compound such as this compound.
This comprehensive guide provides the necessary spectroscopic information and experimental frameworks for the successful analysis and characterization of this compound, aiding researchers in their drug discovery and development endeavors. The predictive nature of the data presented herein serves as a robust starting point for experimental verification.
Interpreting the 1H NMR spectrum of 4'-Methyl[1,1'-biphenyl]-4-ol.
An In-depth Technical Guide to the ¹H NMR Spectrum of 4'-Methyl[1,1'-biphenyl]-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the ¹H NMR spectrum of this compound, a crucial aspect of its structural elucidation and characterization. The analysis is based on established principles of nuclear magnetic resonance spectroscopy and comparative data from structurally related compounds.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are derived from the analysis of closely related structures, including 4-methylbiphenyl and 4-phenylphenol. The exact chemical shifts can vary slightly depending on the solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | ~ 7.45 | d | ~ 8.0 | 2H |
| H-2, H-6 | ~ 7.40 | d | ~ 8.5 | 2H |
| H-3', H-5' | ~ 7.25 | d | ~ 8.0 | 2H |
| H-3, H-5 | ~ 6.90 | d | ~ 8.5 | 2H |
| -OH | ~ 5.0 (variable) | s | - | 1H |
| -CH₃ | ~ 2.40 | s | - | 3H |
Interpretation of the Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons.
-
Aromatic Region (6.8 - 7.5 ppm): The spectrum will show four doublets in the aromatic region, corresponding to the eight aromatic protons.
-
The protons on the methyl-substituted ring (H-2', H-6', H-3', and H-5') and the hydroxyl-substituted ring (H-2, H-6, H-3, and H-5) are chemically non-equivalent and will produce separate signals.
-
The protons ortho to the methyl group (H-3', H-5') are shielded and will appear at a lower chemical shift (~7.25 ppm) compared to the protons meta to the methyl group (H-2', H-6', ~7.45 ppm).
-
Similarly, the protons ortho to the electron-donating hydroxyl group (H-3, H-5) are significantly shielded and will have the lowest chemical shift in the aromatic region (~6.90 ppm). The protons meta to the hydroxyl group (H-2, H-6) will appear at a higher chemical shift (~7.40 ppm).
-
The coupling between adjacent aromatic protons will result in doublets with a typical ortho-coupling constant of approximately 8.0 - 8.5 Hz.
-
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet around 5.0 ppm and may exchange with D₂O.
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet at approximately 2.40 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
A general protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
3.1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
3.2. Instrument Parameters (400 MHz NMR Spectrometer):
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 (or similar single-pulse experiment) |
| Number of Scans | 16 - 64 (depending on sample concentration) |
| Relaxation Delay | 1.0 - 5.0 s |
| Acquisition Time | 2.0 - 4.0 s |
| Spectral Width | 10 - 12 ppm |
| Temperature | 298 K (25 °C) |
3.3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants of the signals.
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound with the different proton environments labeled.
Caption: Molecular structure of this compound with proton labels.
An In-depth Technical Guide to 13C NMR Chemical Shifts for Methylated Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for a series of methylated biphenyl derivatives. Understanding the impact of methyl substitution on the 13C NMR spectra of biphenyls is crucial for the structural elucidation and characterization of these important motifs found in many pharmaceutical compounds and organic materials. This document presents tabulated 13C NMR data for various methylated biphenyls, a detailed experimental protocol for acquiring such data, and visual aids to clarify structural and procedural information.
Introduction to 13C NMR of Biphenyls
Biphenyl and its derivatives are a class of organic compounds with a structure consisting of two phenyl rings linked by a single carbon-carbon bond. The rotation around this central bond can be sterically hindered by substituents in the ortho positions, leading to atropisomerism, a phenomenon of significant interest in drug design and material science. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, substituent effects, and stereochemistry.
In methylated biphenyl derivatives, the position and number of methyl groups on the phenyl rings cause characteristic changes in the 13C NMR chemical shifts. These shifts can be rationalized by considering the electronic and steric effects of the methyl groups. Methyl groups are weakly electron-donating through an inductive effect and hyperconjugation, which generally leads to a shielding effect (an upfield shift to a lower ppm value) on the attached and ortho- and para-positioned carbons. However, steric interactions, particularly in ortho-substituted biphenyls, can lead to significant conformational changes that also influence the chemical shifts.
13C NMR Chemical Shift Data of Methylated Biphenyl Derivatives
The following tables summarize the 13C NMR chemical shift data (δ in ppm) for biphenyl and several of its methylated derivatives. The data has been compiled from various literature sources and provides a basis for comparison and prediction of chemical shifts in related structures. All spectra were recorded in deuterated chloroform (CDCl3), a common solvent for NMR analysis.
Biphenyl Core Structure and Carbon Numbering:
Table 1: 13C NMR Chemical Shifts (ppm) of Biphenyl and Monomethylated Biphenyls in CDCl3
| Carbon | Biphenyl | 2-Methylbiphenyl | 3-Methylbiphenyl[1] | 4-Methylbiphenyl[1][2] |
| C1 | 141.2 | 141.9 | 141.3 | 138.1 |
| C2 | 128.7 | 135.3 | 128.0 | 129.3 |
| C3 | 127.2 | 130.3 | 138.4 | 128.5 |
| C4 | 127.2 | 127.3 | 127.2 | 136.7 |
| C5 | 128.7 | 128.1 | 128.7 | 128.5 |
| C6 | 127.2 | 125.8 | 124.3 | 129.3 |
| C1' | 141.2 | 141.9 | 141.4 | 140.9 |
| C2' | 128.7 | 129.5 | 128.8 | 126.8 |
| C3' | 127.2 | 127.3 | 127.2 | 126.8 |
| C4' | 127.2 | 127.3 | 128.1 | 126.8 |
| C5' | 128.7 | 129.5 | 127.2 | 126.8 |
| C6' | 127.2 | 129.5 | 128.8 | 126.8 |
| -CH3 | - | 20.5 | 21.6 | 20.9 |
Table 2: 13C NMR Chemical Shifts (ppm) of Dimethylated Biphenyls in CDCl3
| Carbon | 2,2'-Dimethylbiphenyl | 3,3'-Dimethylbiphenyl | 4,4'-Dimethylbiphenyl | 2,4'-Dimethylbiphenyl |
| C1 | 141.9 | 141.4 | 138.3 | 141.8 |
| C2 | 136.5 | 127.8 | 129.3 | 136.6 |
| C3 | 129.9 | 138.0 | 126.8 | 130.2 |
| C4 | 127.2 | 128.3 | 136.5 | 127.1 |
| C5 | 127.2 | 128.3 | 126.8 | 128.0 |
| C6 | 125.6 | 124.4 | 129.3 | 125.6 |
| C1' | 141.9 | 141.4 | 138.3 | 138.4 |
| C2' | 136.5 | 127.8 | 129.3 | 129.3 |
| C3' | 129.9 | 138.0 | 126.8 | 126.8 |
| C4' | 127.2 | 128.3 | 136.5 | 136.4 |
| C5' | 127.2 | 124.4 | 126.8 | 126.8 |
| C6' | 125.6 | 127.8 | 129.3 | 129.3 |
| -CH3 | 19.5 | 21.5 | 21.1 | 20.6, 21.1 |
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for the acquisition of 13C NMR spectra of methylated biphenyl derivatives.
3.1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurity signals. Purification can be achieved by methods such as recrystallization or column chromatography.
-
Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl3), as it is a good solvent for most biphenyl derivatives and its deuterium signal is used for field-frequency locking.
-
Concentration: Dissolve approximately 10-50 mg of the methylated biphenyl derivative in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Often, the residual solvent peak can also be used as a secondary reference (for CDCl3, the central peak of the triplet is at 77.16 ppm).
3.2. NMR Spectrometer Setup and Data Acquisition
The following is a general workflow for acquiring a standard proton-decoupled 13C NMR spectrum.
Key Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.
-
Acquisition Time (AT): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although quaternary carbons may require longer delays.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required compared to 1H NMR to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.
Analysis and Interpretation of 13C NMR Spectra
The assignment of signals in the 13C NMR spectra of methylated biphenyls can be aided by several techniques:
-
Chemical Shift Prediction: Software programs can predict 13C NMR chemical shifts based on empirical data and theoretical calculations. These predictions can provide a good starting point for assignments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are invaluable for distinguishing between methyl (CH3), methylene (CH2), methine (CH), and quaternary carbons.
-
2D NMR Techniques: Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to correlate carbon signals with their directly attached protons (HSQC) or with protons that are two or three bonds away (HMBC), providing unambiguous assignments.
Substituent Effects of Methyl Groups:
-
Ipso-Carbon (Carbon directly attached to the methyl group): The ipso-carbon experiences a significant downfield shift (deshielding) of approximately 9-12 ppm compared to the corresponding carbon in unsubstituted biphenyl.
-
Ortho-Carbons: The carbons ortho to the methyl group are typically shielded (upfield shift) by about 0.5-2 ppm.
-
Meta-Carbons: The effect on the meta-carbons is generally small, with a slight downfield shift of around 0-0.5 ppm.
-
Para-Carbons: The para-carbon experiences a noticeable shielding effect, with an upfield shift of approximately 2-4 ppm.
These substituent chemical shift (SCS) effects are approximately additive and can be used to predict the chemical shifts in polysubstituted biphenyls with reasonable accuracy. However, in cases of significant steric hindrance, such as in 2,2',6,6'-tetrasubstituted biphenyls, deviations from additivity can be observed due to conformational changes that alter the electronic environment of the carbon nuclei.
Conclusion
This technical guide has provided a detailed overview of the 13C NMR chemical shifts of methylated biphenyl derivatives. The tabulated data serves as a valuable resource for the identification and structural elucidation of these compounds. The provided experimental protocol offers a standardized approach for obtaining high-quality 13C NMR spectra. By understanding the substituent effects of methyl groups and utilizing modern NMR techniques, researchers can confidently characterize the structure of complex methylated biphenyls, aiding in the advancement of drug discovery and materials science.
References
A Technical Guide to the Solubility of 4'-Methyl[1,1'-biphenyl]-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4'-Methyl[1,1'-biphenyl]-4-ol in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a qualitative assessment based on structurally related compounds, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.
Qualitative Solubility Assessment
The following table summarizes the qualitative solubility of this compound and its parent/analog compounds in common laboratory solvents.
| Compound | Water | Alcohols (e.g., Methanol, Ethanol) | Ethers (e.g., Diethyl Ether) | Chlorinated Solvents (e.g., Chloroform) | Aromatic Hydrocarbons (e.g., Benzene) |
| This compound | Sparingly soluble[1] | Likely soluble | Likely soluble | Likely soluble | Likely soluble |
| 4-Hydroxybiphenyl | Slightly soluble | Very soluble[2] | Very soluble[2] | Very soluble[2] | Soluble |
| Biphenyl | Insoluble/Very slightly soluble[3][4] | Soluble[3][5] | Soluble[3][5] | Soluble | Soluble[3][4] |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The following protocol describes a standard and reliable method for determining the equilibrium solubility of a solid compound like this compound in a given solvent.
2.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle for a predetermined period (e.g., 1-2 hours) at the same constant temperature.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
-
Data Analysis:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Use the calibration curve to determine the concentration of the solute in the diluted samples.
-
Calculate the solubility of this compound in each solvent by taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
Starting materials for the synthesis of 4'-Methyl[1,1'-biphenyl]-4-ol.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4'-Methyl[1,1'-biphenyl]-4-ol, a valuable intermediate in the synthesis of more complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[1] The guide details the most common and effective methods for its synthesis, with a primary focus on palladium-catalyzed cross-coupling reactions. Key considerations, such as the strategic use of protecting groups for the phenolic hydroxyl moiety, are discussed in depth. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflows to aid researchers in the practical application of these methodologies.
Introduction
This compound is a biaryl compound characterized by a hydroxyl group and a methyl group at the 4 and 4' positions of the biphenyl scaffold, respectively. This structure serves as a crucial building block in the development of a variety of organic compounds. The presence of the methyl group can enhance stability and modify the reactivity of the parent compound, biphenyl-4-ol.[1] Its synthesis is of significant interest to researchers in drug discovery and materials science. The most prevalent synthetic strategies involve the formation of the pivotal carbon-carbon bond between the two aromatic rings through transition metal-catalyzed cross-coupling reactions. This guide will explore the practical aspects of these syntheses, primarily focusing on the Suzuki-Miyaura coupling reaction due to its high functional group tolerance and the commercial availability of its precursors.
Synthetic Strategies
The synthesis of this compound is most efficiently achieved through cross-coupling reactions. The primary challenge in these syntheses is the presence of the acidic proton of the hydroxyl group, which can interfere with many organometallic reagents used in these couplings. Therefore, a protection-deprotection strategy is often necessary.
The general synthetic workflow can be outlined as follows:
-
Protection: The hydroxyl group of a 4-halophenol is protected to prevent side reactions.
-
Cross-Coupling: The protected 4-halophenol is coupled with a 4-methylphenyl organometallic reagent (or vice versa).
-
Deprotection: The protecting group is removed to yield the final product, this compound.
The most prominent cross-coupling reactions applicable to this synthesis are:
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid) with an organohalide, catalyzed by a palladium complex.[2]
-
Kumada Coupling: This method utilizes a Grignard reagent (organomagnesium halide) to couple with an organohalide, often catalyzed by nickel or palladium.[3]
-
Negishi Coupling: This reaction employs an organozinc compound to couple with an organohalide, catalyzed by nickel or palladium.
This guide will focus on the Suzuki-Miyaura coupling as a primary example, given its widespread use and mild reaction conditions.
Experimental Protocols
Protection of 4-Bromophenol as a tert-Butyldimethylsilyl (TBS) Ether
The tert-butyldimethylsilyl (TBS) group is a robust protecting group for phenols, stable to a variety of reaction conditions, yet readily removable.[4]
Reaction:
1-Bromo-4-(tert-butyldimethylsilyloxy)benzene + 4-Methylphenylboronic Acid --(Pd Catalyst, Base, Solvent)--> 4-(tert-Butyldimethylsilyloxy)-4'-methyl-1,1'-biphenyl
4-(tert-Butyldimethylsilyloxy)-4'-methyl-1,1'-biphenyl --(TBAF, THF)--> this compound
Caption: Overall synthetic route for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is readily achievable through a multi-step sequence involving the protection of a 4-halophenol, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling, and subsequent deprotection. The use of a tert-butyldimethylsilyl (TBS) protecting group offers a reliable method to shield the reactive hydroxyl functionality during the coupling step. The protocols outlined in this guide provide a robust framework for the laboratory-scale synthesis of this important biphenyl derivative, and the quantitative data presented serves as a benchmark for expected outcomes. Researchers can adapt these methodologies to suit specific substrate requirements and scale-up considerations.
References
Methodological & Application
Synthesis of 4'-Methyl[1,1'-biphenyl]-4-ol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 4'-Methyl[1,1'-biphenyl]-4-ol, a valuable biphenyl derivative with applications in medicinal chemistry and materials science. The synthesis is achieved through a robust two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a demethylation step.
Reaction Principle
The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromoanisole and 4-methylphenylboronic acid. This reaction efficiently forms the carbon-carbon bond between the two aromatic rings, yielding the intermediate, 4-methoxy-4'-methylbiphenyl. The hydroxyl group on the phenylic ring is protected as a methyl ether (anisole) to prevent side reactions during the coupling. In the second step, the methoxy group is cleaved using a strong Lewis acid, boron tribromide (BBr₃), to afford the final product, this compound.
Experimental Protocols
This protocol is divided into two main stages: the synthesis of the intermediate 4-methoxy-4'-methylbiphenyl and its subsequent deprotection to the final product.
Step 1: Synthesis of 4-methoxy-4'-methylbiphenyl via Suzuki-Miyaura Coupling
This procedure is adapted from established Suzuki-Miyaura coupling methodologies.
Materials:
-
4-Bromoanisole
-
4-Methylphenylboronic acid (p-tolylboronic acid)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask via syringe.
-
The reaction mixture is heated to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 4-methoxy-4'-methylbiphenyl, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.
Step 2: Demethylation of 4-methoxy-4'-methylbiphenyl to this compound
This procedure utilizes boron tribromide for the efficient cleavage of the aryl methyl ether.
Materials:
-
4-methoxy-4'-methylbiphenyl (from Step 1)
-
Boron tribromide (BBr₃) solution (e.g., 1 M in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve 4-methoxy-4'-methylbiphenyl (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add boron tribromide solution (1.2 mmol, 1.2 equiv) dropwise to the stirred solution. A white precipitate may form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol (5 mL).
-
Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) or by recrystallization to afford the pure product as a white to off-white solid.
Data Presentation
Reactant and Product Summary
| Compound Name | Role | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Bromoanisole | Starting Material | 104-92-7 | C₇H₇BrO | 187.03 |
| 4-Methylphenylboronic Acid | Starting Material | 5720-05-8 | C₇H₉BO₂ | 135.96 |
| 4-methoxy-4'-methylbiphenyl | Intermediate | 53040-92-9 | C₁₄H₁₄O | 198.26 |
| This compound | Final Product | 26191-64-0 | C₁₃H₁₂O | 184.23 |
Typical Reaction Parameters and Expected Outcomes
| Step | Parameter | Value | Notes |
| 1. Suzuki-Miyaura Coupling | Catalyst | Pd(PPh₃)₄ (3 mol%) | Other Pd catalysts like Pd(OAc)₂ with a phosphine ligand can be used. |
| Base | K₂CO₃ (2.0 equiv) | Other bases like K₃PO₄ or Cs₂CO₃ can also be effective. | |
| Solvent | Toluene/Ethanol/Water | Degassed solvents are crucial to prevent catalyst deactivation. | |
| Temperature | 80-90 °C | ||
| Reaction Time | 12-24 hours | Monitor by TLC. | |
| Expected Yield | 80-95% | Yields are dependent on reaction scale and purification method. | |
| 2. Demethylation | Reagent | Boron Tribromide (BBr₃) (1.2 equiv) | A highly reactive and corrosive reagent; handle with care. |
| Solvent | Anhydrous Dichloromethane (DCM) | ||
| Temperature | 0 °C to Room Temperature | ||
| Reaction Time | 2-4 hours | Monitor by TLC. | |
| Expected Yield | 85-95% | Yields can be high with careful workup and purification. |
Visualizations
Synthesis Workflow
Caption: Overall two-step synthesis workflow for this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Synthesis of 4'-Methyl[1,1'-biphenyl]-4-ol via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility, mild reaction conditions, and broad functional group tolerance. This powerful palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the synthesis of 4'-Methyl[1,1'-biphenyl]-4-ol, a valuable biphenyl derivative, utilizing this methodology. The protocols described herein are designed to be robust and reproducible for research and development applications.
The synthesis of this compound is typically achieved through the coupling of a 4-halophenol (such as 4-iodophenol or 4-bromophenol) with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. The choice of reactants, catalyst, ligand, base, and solvent system can significantly influence the reaction efficiency and yield.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of this compound involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-halophenol, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the 4-methylphenylboronic acid forms a boronate species, which then transfers the 4-methylphenyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound and analogous compounds, based on established laboratory procedures.
Table 1: Reactants and Stoichiometry
| Reactant | Role | Typical Starting Material | Molar Equivalent |
| Aryl Halide | Electrophile | 4-Iodophenol or 4-Bromophenol | 1.0 |
| Boronic Acid | Nucleophile | 4-Methylphenylboronic Acid | 1.1 - 1.5 |
| Catalyst | Cross-coupling agent | Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 0.01 - 5 mol% |
| Ligand | Stabilizes catalyst | Triphenylphosphine (PPh₃) or other phosphine ligands | 0.02 - 10 mol% |
| Base | Activates boronic acid | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 |
Table 2: Reaction Conditions and Yields for Similar Suzuki-Miyaura Couplings
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromophenol | Phenylboronic Acid | Pd/C (2) | - | K₂CO₃ | Water | 150 (MW) | 0.17 | >90[1] |
| 4-Iodophenol | Phenylboronic Acid | Pd/C (10) | - | K₂CO₃ | Water | Reflux | 0.5 | High |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/Water | 90 | 4-6 | High |
| 4-Iodoanisole | Phenylboronic Acid | C-SH-Pd (1.4) | - | K₂CO₃ | Ethanol | 100 | 4 | High |
Experimental Protocols
This section provides a detailed, representative procedure for the synthesis of this compound via the Suzuki-Miyaura coupling of 4-iodophenol with 4-methylphenylboronic acid.
Materials:
-
4-Iodophenol (1.0 mmol, 220 mg)
-
4-Methylphenylboronic acid (1.2 mmol, 163 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (10 mL, degassed)
-
Deionized Water (2 mL, degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
-
Magnetic stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene (10 mL) and deionized water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
-
Characterization: The identity and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of this compound is reported to be in the range of 150-152°C.[2][3]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for this compound synthesis.
References
Application Notes and Protocols for the Selection of Palladium Catalysts in 4-Methylbiphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the selection of palladium catalysts for the synthesis of 4-methylbiphenyl, a crucial intermediate in the development of pharmaceuticals and advanced materials. The Suzuki-Miyaura cross-coupling reaction is highlighted as a primary method, valued for its mild conditions and high tolerance for various functional groups.[1] This guide offers detailed experimental protocols, comparative data on catalyst performance, and visual aids to facilitate understanding and implementation in a laboratory setting.
Introduction to Palladium-Catalyzed Synthesis of 4-Methylbiphenyl
The synthesis of 4-methylbiphenyl is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions being the most versatile and efficient methods for its preparation.[2] These reactions facilitate the formation of a critical carbon-carbon bond between a toluene derivative and a phenyl group.[2] Among these, the Suzuki-Miyaura coupling, which pairs an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base, is widely favored.[1] Other notable methods include the Negishi, Stille, and Heck-type couplings.[2] The choice of catalyst is paramount for achieving high yields and reaction efficiency, especially when dealing with complex substrates.[3]
Comparative Data of Palladium Catalysts
The selection of an appropriate palladium catalyst system is critical for optimizing the synthesis of 4-methylbiphenyl. The following tables summarize the performance of various palladium catalysts under different reaction conditions, providing a clear basis for comparison.
Table 1: Suzuki-Miyaura Coupling Catalysts for 4-Methylbiphenyl Synthesis [2]
| Reaction Type | Aryl Halide/Precursor | Phenyl Donor | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~95 |
| Suzuki-Miyaura Coupling | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (1-5 mol%) | PPh₃ | K₂CO₃ | Toluene/Water | 90 | 4-6 | >90 |
| Suzuki-Miyaura Coupling | 4-Bromotoluene | Phenylboronic acid | 10% Pd/C (5 mol%) | None | K₂CO₃ | Ethanol/Water | Reflux | 2-4 | >90 |
Table 2: Comparison of Different Cross-Coupling Methods for 4-Methylbiphenyl Synthesis [2]
| Reaction Type | Aryl Halide/Precursor | Phenyl Donor | Catalyst | Ligand | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Negishi Coupling | 4-Bromotoluene | Phenylzinc chloride | Pd(OAc)₂ (1 mol%) | P(o-tol)₃ (2 mol%) | - | THF | 65 | 2 | ~92 |
| Stille Coupling | 4-Iodotoluene | Phenyltributyltin | Pd(PPh₃)₄ (2 mol%) | PPh₃ | - | Toluene | 110 | 12 | ~90 |
Experimental Protocols
The following are detailed protocols for the synthesis of 4-methylbiphenyl using different palladium catalyst systems.
Protocol 1: Synthesis of 4-Methylbiphenyl via Homogeneous Suzuki-Miyaura Coupling
This protocol utilizes a homogeneous palladium catalyst, Palladium(II) Acetate with Triphenylphosphine as a ligand.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (10 mL)
-
Deionized Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.[1]
-
Add palladium(II) acetate and triphenylphosphine.[1]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]
-
Add toluene and deionized water via syringe.[1]
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.[1]
-
Wash the organic layer with water and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford 4-methylbiphenyl as a white solid.[1]
Protocol 2: Synthesis of 4-Methylbiphenyl via Heterogeneous Suzuki-Miyaura Coupling
This protocol employs a heterogeneous palladium catalyst, Palladium on Carbon (Pd/C), which simplifies catalyst removal.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
10% Palladium on Carbon (Pd/C) (5 mol%, 53 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
Ethanol (10 mL)
-
Deionized Water (10 mL)
-
Celite
Procedure:
-
In a round-bottom flask, combine 4-bromotoluene, phenylboronic acid, and potassium carbonate.[1]
-
Add 10% Pd/C.[1]
-
Add ethanol and deionized water.[1]
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[1]
-
Wash the celite pad with ethanol.[1]
-
Combine the filtrates and remove the ethanol under reduced pressure.[1]
-
The product may precipitate from the remaining aqueous solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.[1]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-methylbiphenyl.[1]
Protocol 3: Large-Scale Synthesis of 4-Methylbiphenyl via Ligand-Free Suzuki-Miyaura Coupling
This protocol is designed for larger-scale synthesis and utilizes a ligand-free palladium catalyst system in an aqueous phase, which is both environmentally friendly and cost-effective.[4]
Materials:
-
4-Bromotoluene (1 molar equivalent)
-
Phenylboronic acid (1.5 molar equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2 molar equivalents)
-
Acetone
-
Distilled Water
-
Diethyl ether
Procedure:
-
To a large-scale reactor, add sodium carbonate and distilled water.[4]
-
Add 4-bromotoluene and phenylboronic acid.[4]
-
Add acetone and stir the mixture to ensure homogeneity.[4]
-
Add Palladium(II) Acetate.[4]
-
Heat the reaction mixture to 35°C with vigorous stirring. The reaction is typically complete within 30 minutes.[4]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
Extract the product with diethyl ether.[4]
-
Combine the organic layers and wash with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Methylbiphenyl.[4]
-
Purify the crude product by distillation or recrystallization.[4]
Visualizing the Process
The following diagrams illustrate the catalytic cycle and a general experimental workflow for the synthesis of 4-methylbiphenyl.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for 4-methylbiphenyl synthesis.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly for synthesizing biaryls, a common structural motif in pharmaceuticals and functional materials.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this Nobel Prize-winning reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and generally low toxicity of its organoboron reagents.[1][2][4]
This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[1][4][5] Its reliability and versatility have made it an indispensable tool for researchers, scientists, and drug development professionals in creating complex molecules.[3][6] These application notes provide a detailed overview of the experimental setup, including a summary of key reaction components, step-by-step protocols, and illustrative data.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The cycle is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[1][9] The reactivity of the halide typically follows the trend: I > OTf > Br >> Cl.[4]
-
Transmetalation: In this step, the organic group (R²) is transferred from the organoboron reagent to the palladium(II) complex. This process requires activation by a base, which forms a borate species, enhancing the nucleophilicity of the R² group and facilitating its transfer to the palladium center.[1][5][10]
-
Reductive Elimination: The final step involves the elimination of the two organic groups (R¹ and R²) from the palladium complex, forming the new C-C bond of the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.[2] The following tables summarize common components and conditions.
Table 1: Common Palladium Catalysts and Precatalysts
| Catalyst Source | Formula | Common Name/Type | Notes |
|---|---|---|---|
| Palladium(II) Acetate | Pd(OAc)₂ | Pd(II) Precatalyst | Often used with phosphine ligands; reduced in situ to Pd(0).[2] |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | Pd(0) Source | Air-sensitive but highly active source of Pd(0).[9] |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Pd(0) Complex | Air-stable, common catalyst, but can have lower activity.[1] |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | Pd(dppf)Cl₂ | Pd(II) Precatalyst | Efficient for a wide range of substrates, including aryl chlorides.[1][11] |
Table 2: Common Ligands
| Ligand | Type | Characteristics |
|---|---|---|
| Triphenylphosphine (PPh₃) | Monodentate Phosphine | Standard, inexpensive, and widely used ligand.[10] |
| Tricyclohexylphosphine (PCy₃) | Monodentate Phosphine | Bulky, electron-rich ligand, effective for less reactive halides.[5] |
| SPhos | Buchwald Ligand | Highly active, bulky, and electron-rich ligand for challenging couplings.[2] |
| XPhos | Buchwald Ligand | Another highly effective biaryl phosphine ligand for difficult substrates.[3] |
| N-Heterocyclic Carbenes (NHCs) | Carbene | Strong electron donors, highly effective for coupling aryl chlorides.[5][9] |
Table 3: Common Bases and Solvents
| Base | Formula | Strength | Typical Solvents |
|---|---|---|---|
| Sodium Carbonate | Na₂CO₃ | Moderate | Toluene/Water, Dioxane/Water, Ethanol/Water.[10] |
| Potassium Carbonate | K₂CO₃ | Moderate | DMF, Toluene/Water, Ethanol/Water.[4][7] |
| Potassium Phosphate | K₃PO₄ | Strong | Toluene, Dioxane, THF.[2][10] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Dioxane, Toluene, THF.[4][11] |
| Potassium tert-butoxide | KOtBu | Very Strong | THF, Toluene.[4] |
| Triethylamine | Et₃N or TEA | Organic/Weak | Toluene, THF.[10] |
Experimental Protocols
Reproducibility requires detailed and carefully executed experimental protocols. Below are representative procedures for Suzuki-Miyaura coupling reactions.
Caption: A general workflow for the Suzuki-Miyaura coupling experiment.
Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide
This protocol is a standard starting point for the coupling of aryl bromides with arylboronic acids using a palladium acetate/phosphine ligand system.[2][10]
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL) and Degassed Water (0.5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube, magnetic stir bar, condenser, rubber septum, inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[2]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is inert.[2][10]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via a syringe.[2]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.[2]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).[2]
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[2][7]
Protocol 2: Ligand-Free Suzuki Coupling at Room Temperature
This protocol offers a simplified, milder alternative for certain substrates, avoiding the need for a phosphine ligand.[12]
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂; 0.005 mmol, 0.5 mol%)
-
WEB (Water-Ethanol-Benzene mixture, or a similar suitable solvent system) (3 mL)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flask, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).[12]
-
Solvent Addition: Add 3 mL of the chosen solvent system (e.g., WEB).[12]
-
Reaction Execution: Stir the mixture at room temperature for the indicated time (may range from minutes to hours depending on substrate reactivity).[12][13]
-
Work-up: After the reaction is complete, extract the solution four times with diethyl ether (4 x 10 mL).[12]
-
Purification: Combine the organic layers and purify by column chromatography over silica gel using an appropriate eluent (e.g., n-hexane/ethyl acetate) to obtain the desired product.[12]
Data Presentation
The choice of reaction components significantly impacts the yield. The following tables provide illustrative data for the coupling of various aryl halides.
Table 4: Suzuki Coupling of Various Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 92[10] |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95[10] |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1) | SPhos (3) | K₃PO₄ | Dioxane | 110 | 16 | 92[14] |
| 4 | 2-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 18 | 88[14] |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition-dependent.
Table 5: Suzuki Coupling of Challenging Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Chloroanisole | Palladacycle (1) | PCy₃ (2) | K₃PO₄ | Dioxane | 100 | 4 | 98[15] |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 100 | 18 | 94 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 20 | 76[14] |
| 4 | Chlorobenzene | PdCl₂(dtbpf) (1.5) | - | K₂CO₃ | Acetone/Water | 60 | 12 | 91[6] |
Aryl chlorides are less reactive than aryl bromides and often require more active catalyst systems (e.g., bulky, electron-rich ligands or palladacycles) and stronger bases to achieve high yields.[5][15]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for C-C bond formation, critical to modern synthetic chemistry. The success of the reaction hinges on the judicious selection of catalyst, ligand, base, and solvent tailored to the specific substrates. The protocols and data presented here offer a comprehensive starting point for researchers to develop and optimize Suzuki coupling reactions for their specific applications in research and drug development.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. rsc.org [rsc.org]
- 13. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 4'-Methyl[1,1'-biphenyl]-4-ol using Column Chromatography
Introduction
4'-Methyl[1,1'-biphenyl]-4-ol is a biphenyl derivative with significant applications in medicinal chemistry, materials science, and as an intermediate in organic synthesis. The purity of this compound is paramount for its intended applications, necessitating an effective purification strategy. Column chromatography is a fundamental and widely used technique for the separation and purification of organic compounds from mixtures. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, based on established principles for separating moderately polar aromatic compounds.
The separation principle relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system). Due to the presence of a polar hydroxyl group and a nonpolar biphenyl backbone, this compound exhibits moderate polarity. By carefully selecting a mobile phase of appropriate polarity, it can be effectively separated from less polar impurities (like the unreacted starting materials or non-polar byproducts such as 4,4'-dimethylbiphenyl) and more polar impurities.
Experimental Protocols
Preliminary Analysis by Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation of the desired compound from its impurities, with a retention factor (Rƒ) value for this compound ideally between 0.2 and 0.4.
Methodology:
-
Prepare several developing chambers with different ratios of a non-polar solvent (e.g., n-hexane) and a slightly more polar solvent (e.g., ethyl acetate). Suggested starting ratios include 9:1, 4:1, and 1:1 (v/v) of hexane:ethyl acetate.[1]
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the dissolved crude mixture onto silica gel TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the separated spots under UV light (254 nm) and/or by staining (e.g., with p-anisaldehyde or potassium permanganate stain).
-
Calculate the Rƒ value for each spot in each solvent system to identify the optimal mobile phase for column chromatography.
Column Chromatography Purification
This protocol outlines the "wet slurry" method for packing the column and the "dry loading" method for sample application, which minimizes band broadening and improves separation.[2][3]
A. Column Preparation (Wet Slurry Packing):
-
Select a glass column of appropriate size. For purifying 1-2 grams of crude material, a column with a 2-3 cm diameter is suitable.[4][5]
-
Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[5][6]
-
Add a 1-2 cm layer of sand over the cotton plug to create a flat base.[7]
-
In a separate beaker, prepare a slurry by mixing silica gel (Geduran Si 60, 0.040-0.063 mm) with the initial, least polar eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).[4][7]
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.[6]
-
Continuously add the slurry and gently tap the side of the column to ensure the silica gel packs evenly and to remove any air bubbles.[5]
-
Once all the silica gel is added, allow the solvent to drain until its level is just above the top of the silica gel bed. Do not let the column run dry.[3]
-
Carefully add a thin (0.5-1 cm) layer of sand on top of the silica gel to prevent disturbance of the stationary phase during solvent addition.[7]
B. Sample Loading (Dry Loading):
-
Dissolve the crude this compound (1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[8]
-
Carefully add this powder onto the top layer of sand in the prepared column, ensuring an even layer.
C. Elution and Fraction Collection:
-
Carefully add the initial, least polar mobile phase to the column using a pipette or funnel, ensuring the top layer is not disturbed.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Apply gentle air pressure if necessary to maintain a steady flow rate.[8]
-
Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) to first elute non-polar impurities.[4]
-
Gradually increase the polarity of the mobile phase (gradient elution) by progressively increasing the percentage of ethyl acetate (e.g., to 10%, 20%, and so on). This will allow the desired compound to move down the column.[4] A common gradient for biphenyl compounds involves mixtures of hexanes and ethyl acetate.[4][9]
-
Monitor the separation by collecting fractions and analyzing them by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the optimal solvent system determined earlier.
-
Combine the fractions that contain the pure this compound (i.e., show a single spot at the correct Rƒ value).
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product as a solid.
Data Presentation
The following tables summarize the recommended parameters and expected outcomes for the purification process.
Table 1: Materials and Equipment
| Category | Item | Specification |
|---|---|---|
| Glassware | Chromatography Column | 50 cm length, 2-3 cm diameter |
| Erlenmeyer Flasks, Beakers | Various sizes | |
| Test Tubes & Rack | For fraction collection | |
| Round-Bottom Flask | For solvent evaporation | |
| Stationary Phase | Silica Gel | Geduran Si 60 (0.040-0.063 mm particle size) |
| Mobile Phase | n-Hexane | HPLC Grade |
| Ethyl Acetate | HPLC Grade | |
| Other Reagents | Crude this compound | From synthesis |
| Sand | Washed, neutral | |
| Cotton or Glass Wool | Degreased | |
| Equipment | TLC Plates & Chamber | Silica gel 60 F254 |
| UV Lamp | 254 nm | |
| Rotary Evaporator | For solvent removal |
| | Clamps and Stand | For securing the column |
Table 2: Recommended Column Chromatography Parameters
| Parameter | Recommended Value / Description |
|---|---|
| Stationary Phase | Silica Gel (approx. 50-100 g per 1-2 g of crude) |
| Sample Loading Method | Dry Loading |
| Initial Mobile Phase | 5% Ethyl Acetate in n-Hexane |
| Elution Method | Gradient Elution |
| Mobile Phase Gradient | Increase ethyl acetate concentration from 5% to 30% in n-Hexane |
| Fraction Size | 10-20 mL per fraction |
| Monitoring Technique | Thin-Layer Chromatography (TLC) |
Table 3: Expected Results and Purity Assessment
| Parameter | Expected Outcome |
|---|---|
| Rƒ of this compound | ~0.3 in 20% Ethyl Acetate / 80% n-Hexane |
| Elution Order | 1. Non-polar impurities (e.g., 4,4'-dimethylbiphenyl) 2. This compound 3. Polar impurities |
| Physical Appearance | White to off-white solid[10] |
| Purity (Post-Column) | >98% (as determined by HPLC or NMR) |
| Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Visual Workflow
The logical flow of the purification process is illustrated below.
References
- 1. rsc.org [rsc.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. youtube.com [youtube.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: 4'-Methyl[1,1'-biphenyl]-4-ol in Liquid Crystal Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4'-Methyl[1,1'-biphenyl]-4-ol as a component in liquid crystal (LC) formulations. This document details the physical properties of the compound, its potential role in modifying liquid crystal mixtures, and provides detailed experimental protocols for the preparation and characterization of such formulations.
Introduction
This compound is a biphenyl derivative characterized by a methyl group and a hydroxyl group at opposite ends of the biphenyl core. Its rigid, calamitic (rod-like) molecular structure makes it a candidate for use in liquid crystal formulations, either as a core component in the synthesis of novel liquid crystal molecules or as a dopant to modify the physical properties of existing liquid crystal mixtures. The terminal hydroxyl group offers a site for further chemical modification, allowing for the synthesis of a variety of liquid crystal derivatives, such as esters and ethers. The methyl group influences the molecule's aspect ratio and intermolecular interactions, which can affect the mesophase behavior and physical properties of the resulting liquid crystal formulation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling and for predicting its behavior in mixtures.
| Property | Value |
| CAS Number | 26191-64-0 |
| Molecular Formula | C₁₃H₁₂O |
| Molecular Weight | 184.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 151-155 °C |
| Boiling Point | 338.6 °C at 760 mmHg |
| Solubility | Soluble in most organic solvents, insoluble in water |
Application in Liquid Crystal Formulations
This compound can be utilized in liquid crystal formulations in two primary ways:
-
As a Dopant: When introduced in small quantities into a host liquid crystal mixture, it can alter the formulation's physical properties. The polar hydroxyl group can influence the dielectric anisotropy, while the overall molecular structure can affect the clearing point (nematic-to-isotropic transition temperature) and birefringence.
-
As a Precursor for Synthesis: The hydroxyl group serves as a reactive site for the synthesis of new liquid crystal molecules. By reacting it with various carboxylic acids or alkyl halides, a wide range of ester or ether-linked liquid crystals with tailored properties can be produced.
The introduction of the methyl group is expected to influence the molecular packing, potentially leading to a broader nematic range in some systems.
Hypothetical Performance Data in a Nematic Host
The following tables present hypothetical, yet scientifically plausible, data on the effect of doping a common nematic liquid crystal host (e.g., 5CB, 4-Cyano-4'-pentylbiphenyl) with varying concentrations of this compound. These tables are intended to serve as a guide for expected trends.
Table 1: Effect on Phase Transition Temperatures
| Dopant Concentration (wt%) | Nematic to Isotropic Transition (TN-I) (°C) |
| 0 (Pure 5CB) | 35.0 |
| 1 | 34.2 |
| 5 | 32.5 |
| 10 | 29.8 |
Table 2: Effect on Dielectric and Optical Properties (at 25°C)
| Dopant Concentration (wt%) | Dielectric Anisotropy (Δε) | Birefringence (Δn) at 589 nm |
| 0 (Pure 5CB) | +11.5 | 0.18 |
| 1 | +11.1 | 0.17 |
| 5 | +10.2 | 0.16 |
| 10 | +9.1 | 0.15 |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of liquid crystal formulations containing this compound.
This protocol describes the preparation of a liquid crystal mixture by doping a host nematic liquid crystal with this compound.
Materials:
-
Nematic liquid crystal host (e.g., 5CB)
-
This compound
-
Volumetric flasks
-
Organic solvent (e.g., dichloromethane or chloroform)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weighing: Accurately weigh the desired amounts of the nematic host and this compound to achieve the target weight percentage.
-
Dissolution: Dissolve both components in a minimal amount of a suitable volatile organic solvent in a volumetric flask.
-
Mixing: Ensure thorough mixing by gentle swirling or sonication until a homogenous solution is obtained.
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting mixture in a vacuum oven at a temperature slightly above the clearing point of the mixture for several hours to remove any residual solvent.
-
Homogenization: Ensure the final mixture is homogenous by heating it to the isotropic phase and then allowing it to cool slowly.
This protocol outlines the use of Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) to determine the phase transition temperatures.
A. Polarized Optical Microscopy (POM)
Equipment:
-
Polarizing microscope equipped with a hot stage and temperature controller.
-
Glass slides and cover slips.
Procedure:
-
Sample Preparation: Place a small amount of the liquid crystal mixture between a clean glass slide and a cover slip.
-
Heating and Observation: Place the slide on the hot stage and heat the sample to its isotropic phase.
-
Cooling and Identification: Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min) while observing the texture changes through the crossed polarizers. The appearance of characteristic textures (e.g., Schlieren or threaded for nematic) indicates a phase transition. Record the temperature at which these transitions occur.
-
Reheating: Reheat the sample to confirm the transition temperatures observed during cooling.
B. Differential Scanning Calorimetry (DSC)
Equipment:
-
Differential Scanning Calorimeter
-
Aluminum DSC pans and lids
Procedure:
-
Sample Encapsulation: Accurately weigh 5-10 mg of the liquid crystal mixture into an aluminum DSC pan and hermetically seal it.
-
Thermal Cycling: Place the sample pan and an empty reference pan in the DSC instrument.
-
Heating/Cooling Program: Program the DSC for a heat-cool-heat cycle. A typical program would be to heat from room temperature to the isotropic phase at a rate of 10 °C/min, hold for 5 minutes, cool to room temperature at 10 °C/min, and then reheat at 10 °C/min.
-
Data Analysis: The phase transitions will appear as peaks (endothermic on heating, exothermic on cooling) in the DSC thermogram. The peak onset or peak maximum temperature is taken as the transition temperature.
Equipment:
-
LCR meter
-
Temperature-controlled sample holder
-
Liquid crystal test cells (one with homeotropic alignment and one with planar alignment)
Procedure:
-
Cell Filling: Fill a homeotropic and a planar alignment liquid crystal cell with the mixture in its isotropic phase via capillary action.
-
Temperature Stabilization: Place the filled cells in the temperature-controlled holder and allow the temperature to stabilize at the desired measurement temperature.
-
Capacitance Measurement: Measure the capacitance of the homeotropic cell (C⊥) and the planar cell (C∥) using the LCR meter at a specific frequency (e.g., 1 kHz).
-
Calculation: The dielectric permittivities are calculated using the formulas: ε∥ = C∥ / C₀ and ε⊥ = C⊥ / C₀, where C₀ is the capacitance of the empty cell.
-
Dielectric Anisotropy: The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
Equipment:
-
Abbe refractometer with polarizing filters
-
Temperature-controlled stage
-
Monochromatic light source (e.g., sodium lamp, λ = 589 nm)
Procedure:
-
Sample Application: Apply a small drop of the liquid crystal mixture onto the prism of the Abbe refractometer.
-
Alignment: Use a specially treated prism surface or a thin, rubbed polymer layer to induce planar alignment of the liquid crystal molecules.
-
Refractive Index Measurement:
-
Measure the extraordinary refractive index (nₑ) by orienting the polarizer parallel to the rubbing direction.
-
Measure the ordinary refractive index (nₒ) by orienting the polarizer perpendicular to the rubbing direction.
-
-
Birefringence Calculation: The birefringence is calculated as Δn = nₑ - nₒ.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Application Notes and Protocols: 4'-Methyl[1,1'-biphenyl]-4-ol as a Versatile Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4'-Methyl[1,1'-biphenyl]-4-ol as a strategic precursor in the field of organic synthesis, with a particular focus on its role in the development of pharmaceuticals. This document outlines key synthetic transformations, provides detailed experimental protocols for representative reactions, and summarizes quantitative data to facilitate its application in research and drug development.
Introduction
This compound is a valuable bifunctional building block in organic synthesis. Its structure, featuring a hydroxyl group and a methyl group on a biphenyl scaffold, offers two distinct points for chemical modification. This allows for the construction of complex molecular architectures, making it a precursor of interest in medicinal chemistry and materials science. The biphenyl moiety itself is a privileged structure in numerous biologically active compounds, imparting favorable pharmacokinetic and pharmacodynamic properties.
Key Applications in Organic Synthesis
The primary application of this compound and its derivatives is in the synthesis of Angiotensin II receptor blockers (ARBs), a class of drugs used to treat high blood pressure and heart failure. Notably, it serves as a key starting material for the synthesis of Valsartan. Beyond this, the functional groups of this compound can be elaborated to generate a diverse array of molecules for various therapeutic targets.
Precursor to Valsartan Intermediate
A critical intermediate in many synthetic routes to Valsartan is 4'-bromomethyl-2-cyanobiphenyl. While direct synthesis from this compound involves multiple steps, the pathway highlights the utility of the precursor's functional handles. The synthesis logically proceeds through the protection of the hydroxyl group, followed by bromination of the benzylic methyl group, and subsequent introduction of the cyano group at the 2-position of the other ring, often via a Suzuki-Miyaura coupling reaction.
Synthetic Transformations and Protocols
The reactivity of this compound is centered around its two functional groups: the phenolic hydroxyl group and the benzylic methyl group.
Reactions of the Hydroxyl Group
The hydroxyl group can undergo a variety of transformations, including etherification, esterification, and conversion to a triflate for cross-coupling reactions.
This protocol describes a general method for the etherification of the hydroxyl group.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to an hour, or until hydrogen gas evolution ceases, indicating the formation of the alkoxide.
-
Slowly add the alkyl halide (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reactions of the Methyl Group
The benzylic methyl group is susceptible to free-radical halogenation, providing a handle for further functionalization.
This protocol outlines the selective bromination of the methyl group.
Materials:
-
This compound (hydroxyl group may need protection prior to this step, e.g., as a silyl ether)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the protected this compound (1.0 equiv) in CCl₄.
-
Add N-Bromosuccinimide (1.1 equiv) and a catalytic amount of AIBN or BPO.
-
Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent light bulb to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 4'-bromomethyl derivative can be purified by recrystallization or column chromatography.
-
Deprotect the hydroxyl group if necessary.
Quantitative Data Summary
The following table summarizes representative yields for key transformations involving this compound and its derivatives in the context of synthesizing precursors for bioactive molecules.
| Precursor | Reaction | Reagents & Conditions | Product | Yield (%) | Reference |
| 4'-Methylbiphenyl-2-carbonitrile | Radical Bromination | N-Bromosuccinimide, 2,2'-azobis(2,4-dimethylvaleronitrile), Methylene chloride, reflux | 4'-Bromomethylbiphenyl-2-carbonitrile | 80.5 | [1] |
| 4'-Methylbiphenyl-2-carboxylic acid | Radical Bromination | N-Bromosuccinimide, 2,2'-azobis(2,4-dimethylvaleronitrile), Methylene chloride, reflux | 4'-Bromomethylbiphenyl-2-carboxylic acid | 80.5 | [1] |
| 4-Bromomethyl-2'-cyanobiphenyl | N-Alkylation | L-valine methyl ester hydrochloride, K₂CO₃, Dioxane, 60-80 °C | N-((2'-cyanobiphenyl-4-yl)-methyl)-L-valine methyl ester | Not specified | [2] |
| 4-Bromobenzyl derivative | Suzuki-Miyaura Coupling | Aryl boronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/water, 80-90 °C | N-([1,1'-biphenyl]-4-ylmethyl) derivative | 57-75 | [3] |
Visualizations
Logical Workflow: Synthesis of a Key Valsartan Intermediate
The following diagram illustrates a logical synthetic pathway from this compound to a key intermediate used in the synthesis of Valsartan.
Caption: Synthetic route to a key Valsartan intermediate.
Synthetic Potential of this compound
This diagram outlines the various synthetic transformations possible at the hydroxyl and methyl functional groups of the precursor.
Caption: Potential synthetic modifications of the precursor.
Conclusion
This compound is a highly adaptable precursor for the synthesis of complex organic molecules, most notably in the pharmaceutical industry for the production of sartan-class drugs. The distinct reactivity of its hydroxyl and methyl groups allows for a wide range of derivatizations, opening avenues for the exploration of novel chemical entities with diverse biological activities. The protocols and data provided herein serve as a valuable resource for researchers leveraging this versatile building block in their synthetic endeavors.
References
Protocol for evaluating the anticancer properties of biphenyl derivatives.
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the initial in vitro evaluation of the anticancer properties of novel biphenyl derivatives. The methodologies outlined herein are standard assays used to determine cytotoxicity, induction of apoptosis, and effects on cell cycle progression. These assays serve as a foundational step in the preclinical screening of potential anticancer agents.[1][2][3]
Data Presentation: Summarizing Quantitative Results
Effective data presentation is crucial for the clear interpretation and comparison of the anticancer potential of different biphenyl derivatives. The following tables provide a standardized format for summarizing the quantitative data obtained from the experimental protocols described below.
Table 1: In Vitro Cytotoxicity of Biphenyl Derivatives (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting cancer cell growth.[4] This value is determined from dose-response curves generated by the MTT assay.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| Biphenyl Derivative 1 | MCF-7 (Breast) | 15.2 ± 1.8 | 10.5 ± 1.2 | 0.8 ± 0.1 |
| Biphenyl Derivative 1 | A549 (Lung) | 22.7 ± 2.5 | 18.3 ± 2.1 | 1.2 ± 0.2 |
| Biphenyl Derivative 2 | MCF-7 (Breast) | 8.9 ± 0.9 | 5.1 ± 0.6 | 0.8 ± 0.1 |
| Biphenyl Derivative 2 | A549 (Lung) | 12.4 ± 1.3 | 9.8 ± 1.1 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Table 2: Apoptosis Induction by Biphenyl Derivatives
This table summarizes the percentage of apoptotic cells following treatment with the test compounds, as determined by Annexin V/PI flow cytometry.
| Compound ID | Cancer Cell Line | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Biphenyl Derivative 1 | MCF-7 | 10 | 15.6 ± 2.1 | 5.2 ± 0.8 | 20.8 |
| Biphenyl Derivative 2 | MCF-7 | 5 | 25.3 ± 3.4 | 8.9 ± 1.5 | 34.2 |
| Vehicle Control | MCF-7 | - | 2.1 ± 0.5 | 1.5 ± 0.4 | 3.6 |
Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Analysis of Cancer Cells Treated with Biphenyl Derivatives
This table shows the distribution of cells in different phases of the cell cycle after treatment, analyzed by propidium iodide staining and flow cytometry.
| Compound ID | Cancer Cell Line | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Biphenyl Derivative 1 | MCF-7 | 10 | 45.2 ± 4.1 | 30.1 ± 3.5 | 24.7 ± 2.8 |
| Biphenyl Derivative 2 | MCF-7 | 5 | 35.8 ± 3.9 | 20.5 ± 2.7 | 43.7 ± 4.2 |
| Vehicle Control | MCF-7 | - | 65.3 ± 5.8 | 25.4 ± 3.1 | 9.3 ± 1.7 |
Data are presented as mean ± standard deviation.
Experimental Workflow
The overall workflow for evaluating the anticancer properties of biphenyl derivatives follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: Experimental workflow for anticancer evaluation.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Biphenyl derivatives (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][6]
-
DMSO (cell culture grade)[8]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the biphenyl derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Collection: Harvest cells (both adherent and floating) after treatment with the biphenyl derivatives.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[9][10]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12][13][14]
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[12]
-
RNase A solution (e.g., 100 µg/mL in PBS)[12]
-
Flow cytometer
Protocol:
-
Cell Collection: Harvest approximately 1 x 10⁶ cells after treatment.
-
Washing: Wash the cells with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[12][13]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[13]
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to degrade RNA and ensure PI stains only DNA.[12]
-
PI Staining: Add 400 µL of PI solution and incubate for 5-10 minutes at room temperature.[12]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will correspond to the cell cycle phase (G0/G1, S, and G2/M).
Signaling Pathway Analysis
Biphenyl derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Western blotting is a common technique to investigate changes in the expression and phosphorylation of key proteins within these pathways.[15][16][17][18]
PI3K/Akt/mTOR Signaling Pathway
This pathway is a crucial regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
p53-Mediated Apoptosis Pathway
The tumor suppressor p53 plays a central role in inducing apoptosis in response to cellular stress, such as DNA damage caused by chemotherapeutic agents.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. In vitro assays and techniques utilized in anticancer drug discovery | Scilit [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. medium.com [medium.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Methylated Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial susceptibility of methylated biphenyl compounds, a class of molecules with demonstrated antibacterial properties. The following sections offer standardized methods for broth microdilution, agar dilution, and disk diffusion assays, adapted for the hydrophobic nature of these compounds. Additionally, quantitative data from relevant studies are summarized, and a potential mechanism of action is illustrated.
Data Presentation: Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI)
The antimicrobial efficacy of methylated biphenyl compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition (ZOI). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while ZOI is the area of no bacterial growth around an antimicrobial-impregnated disk.[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) of Methylated Biphenyl Derivatives against Various Bacteria
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol | Acinetobacter baumannii (Carbapenem-resistant) | Comparable to Ciprofloxacin | [3] |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Staphylococcus aureus (Methicillin-resistant) (MRSA) | 3.13 | [3][4] |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Enterococcus faecalis (Multidrug-resistant) | 6.25 | [3][4] |
| Biphenylthiazole derivatives | Staphylococcus aureus (Methicillin-resistant) (MRSA) | 0.39 - 25 | [5][6] |
| 2,2′,3-tribromobiphenyl-4,4′-dicarboxylic acid | Staphylococcus aureus (Methicillin-resistant) (MRSA) | 1 - 4 | [7] |
| Quinoxaline derivative | Staphylococcus aureus (Methicillin-resistant) (MRSA) | 1 - 4 | [8] |
Table 2: Zone of Inhibition (ZOI) for Biphenyl Derivatives
| Compound Class | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |
| Biphenyl derivatives | Escherichia coli | 50, 100, 250 mg/ml | Concentration-dependent increase | [9] |
| 2-aminonicotinonitrile derivatives with benzothiazole | Staphylococcus aureus | Not specified | Increased with concentration | [10] |
| Acylated methyl β-D-galactopyranoside esters | Staphylococcus aureus | Not specified | Up to 21 mm | [11] |
Experimental Protocols
Given the hydrophobic nature of methylated biphenyl compounds, modifications to standard antimicrobial susceptibility testing protocols are necessary.[10][12][13] Dimethyl sulfoxide (DMSO) is a commonly used solvent to dissolve these compounds before their incorporation into the testing medium.[14]
Protocol 1: Broth Microdilution Method
This method is used to determine the MIC of a compound in a liquid growth medium.[15][16][17]
Materials:
-
Methylated biphenyl compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the methylated biphenyl compound in DMSO.
-
Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add a specific volume of the compound's stock solution to the first well of each row to achieve the highest desired concentration, and mix thoroughly.
-
Perform two-fold serial dilutions by transferring 100 µL from each well to the subsequent well in the same row. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the bacterial inoculum (adjusted to approximately 1.5 x 10^8 CFU/mL) to each well, resulting in a final concentration of about 5 x 10^5 CFU/mL.[16]
-
Controls:
-
Positive Control: A well with CAMHB and bacterial inoculum only.
-
Negative Control: A well with CAMHB only.
-
Solvent Control: A well with CAMHB, bacterial inoculum, and the highest concentration of DMSO used in the assay.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2: Agar Dilution Method
This method is considered a reference standard for MIC determination and involves incorporating the antimicrobial agent directly into the agar medium.[15][18][19][20]
Materials:
-
Methylated biphenyl compound
-
DMSO
-
Mueller-Hinton Agar (MHA)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile petri dishes
-
Water bath
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Compound-Agar Preparation:
-
Prepare serial dilutions of the methylated biphenyl compound in a suitable solvent (e.g., DMSO) at 10 times the final desired concentration.
-
Melt MHA and cool to 45-50°C in a water bath.[19]
-
Add 2 mL of each compound dilution to 18 mL of molten MHA in separate sterile tubes to achieve the final concentrations.[19] Mix well by inverting.
-
Pour the agar-compound mixture into sterile petri dishes and allow them to solidify.
-
-
Inoculation: Spot-inoculate the solidified agar plates with the bacterial suspension (approximately 10^4 CFU per spot).
-
Controls:
-
Growth Control: An MHA plate without any compound.
-
Solvent Control: An MHA plate containing the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits bacterial growth at the inoculation spot.
Protocol 3: Disk Diffusion Method
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[21][22][23]
Materials:
-
Methylated biphenyl compound
-
Volatile solvent (e.g., ethanol, acetone)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Disk Preparation:
-
Dissolve the methylated biphenyl compound in a minimal amount of a volatile solvent.
-
Impregnate sterile filter paper disks with a known amount of the compound solution.
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculation:
-
Dip a sterile swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate to create a bacterial lawn.[23]
-
-
Disk Placement: Aseptically place the impregnated disks onto the surface of the inoculated MHA plate using sterile forceps. Gently press the disks to ensure complete contact with the agar.
-
Controls:
-
Positive Control: A disk impregnated with a standard antibiotic known to be effective against the test organism.
-
Negative Control: A blank disk impregnated only with the solvent and allowed to dry.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[23]
-
Reading Results: Measure the diameter of the zone of inhibition (in mm) around each disk using a ruler or caliper.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Some methylated biphenyl compounds have been identified as inhibitors of bacterial DNA gyrase.[24][25][26] This enzyme is essential for bacterial DNA replication and transcription, making it an attractive target for antimicrobial agents.[26][27] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. microchemlab.com [microchemlab.com]
- 3. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the Antibacterial Activity of Biphenylthiazoles against Methicillin- and Vancomycin-Resistant Staphylococcus aureus (MRSA and VRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-methicillin-resistant Staphylococcus aureus (MRSA) activity of MC21-B, an antibacterial compound produced by the marine bacterium Pseudoalteromonas phenolica O-BC30T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajptonline.com [ajptonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. irep.iium.edu.my [irep.iium.edu.my]
- 14. researchgate.net [researchgate.net]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. EUCAST Definitive Document E.DEF 3.1, June 2000: Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. asm.org [asm.org]
- 22. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 23. hardydiagnostics.com [hardydiagnostics.com]
- 24. researchgate.net [researchgate.net]
- 25. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 27. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Novel Drug Candidates from 4'-Methyl[1,1'-biphenyl]-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Biphenyl Scaffold as a Privileged Structure
The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] Its structural rigidity and the ability to position substituents in well-defined spatial orientations make it an ideal framework for designing molecules that can interact with high specificity to biological targets. Among the numerous biphenyl derivatives, 4'-Methyl[1,1'-biphenyl]-4-ol serves as a versatile starting point for the synthesis of novel drug candidates. This document provides a comprehensive guide to designing, synthesizing, and evaluating derivatives of this compound, with a focus on their potential as therapeutic agents. Biphenyl derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][3]
Designing Novel Drug Candidates: A Strategic Approach
The design of novel drug candidates from the this compound core involves a systematic process of structural modification to optimize pharmacological activity. A key strategy is to leverage the biphenyl scaffold to target specific enzymes or receptors. One such promising target is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a crucial role in the endocannabinoid system.[4][5] Inhibition of FAAH increases the levels of endogenous cannabinoids, such as anandamide, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[6][7]
The general approach involves modifying the hydroxyl and methyl groups of the parent compound to introduce functionalities that can interact with the active site of the target enzyme. For instance, the introduction of carbamate or urea moieties can lead to potent FAAH inhibitors.[4][8]
Caption: A generalized workflow for drug discovery.
Data Presentation: Comparative Biological Activity
The biological activity of newly synthesized derivatives should be quantified and compared to existing compounds. The following tables summarize the inhibitory activities of various biphenyl derivatives against different biological targets.
Table 1: Anticancer Activity of Biphenyl Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 1a | 2,2'-Disubstituted unsymmetrical biphenyl | DU145, A547, KB, KB-Vin | 0.04 - 3.23[1] |
| 1b | Biphenyl-based tetrazole (5n) | HepG2 | 20.35[1] |
| 1c | Biphenyl-based tetrazole (5j) | MCF-7 | 22.14[1] |
| 1d | Hydroxylated Biphenyl (Compound 11) | Malignant Melanoma | 1.7 ± 0.5[1] |
| 1e | Thiazolidine-2,4-dione-biphenyl (10d) | Hela (Cervical Cancer) | 32.38 ± 1.8[9] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: FAAH Inhibitory Activity of Biphenyl-based Compounds
| Compound | Type | IC50 (nM) | Selectivity |
| URB-597 | Carbamate | 4.6[4] | High for FAAH[7] |
| PF-465 | Urea | Potent (specific value not stated) | Highly selective for FAAH[7] |
| JZL-195 | Piperazine Carbamate | 12 (FAAH), 19 (MAGL) | Dual FAAH/MAGL inhibitor[7] |
| OL-135 | α-ketoheterocycle | 4.7 (Ki) | >60-300 fold selective for FAAH[7] |
| BIA 10-2474 | Imidazole | ~50-70 (in situ) | Weak in vitro, more potent in cellular assays[5][10] |
Note: The data presented is from different studies and direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
General Synthesis Protocol via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for synthesizing unsymmetrical biaryls, including derivatives of this compound.[1][11]
Materials:
-
Aryl halide (e.g., a derivative of 4-bromophenol)
-
Arylboronic acid (e.g., 4-methylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)[1]
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).[1][11]
-
Add the solvent system (e.g., 10 mL ethanol and 10 mL deionized water).[11]
-
Heat the mixture to reflux (approximately 80°C) with vigorous stirring for 2-4 hours.[11] The reaction can often be performed open to the atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a heterogeneous catalyst like Pd/C is used, filter the mixture through a pad of celite to remove the catalyst.[11]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure biphenyl derivative.[11]
Caption: Workflow for Suzuki-Miyaura coupling.
Fluorometric FAAH Activity Assay
This protocol is a generalized procedure for screening FAAH inhibitors using a fluorescence-based method.[5][12]
Materials:
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[5]
-
FAAH enzyme (human recombinant)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., JZL 195)[12]
-
Black 96-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1-10 µL) of the test compound or vehicle control (DMSO) to the wells of the microplate.[5]
-
Dilute the FAAH enzyme to the desired concentration in cold Assay Buffer and add it to each well.[5]
-
Pre-incubate the plate at 37°C for approximately 15 minutes to allow the inhibitor to interact with the enzyme.[5]
-
Initiate the reaction by adding the fluorogenic substrate solution to each well.[5]
-
Measure the fluorescence intensity kinetically or as an endpoint reading using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[5][12]
Data Analysis:
-
Subtract the background fluorescence from no-enzyme control wells.[5]
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway Visualization: FAAH in the Endocannabinoid System
Understanding the mechanism of action of the designed compounds requires knowledge of the relevant signaling pathways. Inhibition of FAAH leads to an increase in the levels of anandamide (AEA), which subsequently enhances the activation of cannabinoid receptors (CB1 and CB2), leading to various physiological effects.[5]
Caption: FAAH in the endocannabinoid signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijsdr.org [ijsdr.org]
- 4. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
How to increase the yield of 4'-Methyl[1,1'-biphenyl]-4-ol synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Methyl[1,1'-biphenyl]-4-ol, with a focus on increasing reaction yield. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide (such as 4-iodophenol or 4-bromophenol) with an arylboronic acid (in this case, 4-tolylboronic acid) in the presence of a base.[1][2]
Q2: Does the hydroxyl group on the phenyl ring require protection during the Suzuki-Miyaura coupling?
A2: Not necessarily. While protecting the hydroxyl group (e.g., as a methyl ether) is a possible strategy, many successful syntheses of hydroxylated biphenyls are performed without a protecting group, which is a more atom-economical approach. The choice often depends on the specific reaction conditions, particularly the base used, to avoid potential side reactions.[3]
Q3: What are the key factors that influence the yield of the reaction?
A3: Several factors critically impact the yield of this compound synthesis. These include the choice of palladium catalyst and ligand, the type and amount of base, the solvent system, the reaction temperature, and the purity of the starting materials. Ensuring an inert atmosphere to prevent catalyst deactivation is also crucial.[4][5]
Q4: What are the common side reactions that can lower the yield?
A4: Common side reactions in the Suzuki-Miyaura coupling that can reduce the yield of the desired product include:
-
Homocoupling: The self-coupling of the boronic acid (to form 4,4'-dimethylbiphenyl) or the aryl halide. This is often promoted by the presence of oxygen.[1]
-
Dehalogenation: The removal of the halogen atom from the starting aryl halide.[1]
-
Protodeborylation: The cleavage of the carbon-boron bond of the boronic acid, replacing it with a hydrogen atom.[1]
Q5: Is it better to use 4-iodophenol or 4-bromophenol as the starting material?
A5: Generally, aryl iodides are more reactive than aryl bromides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step.[2] Therefore, using 4-iodophenol may lead to higher yields and/or allow for milder reaction conditions compared to 4-bromophenol.[6] However, 4-bromophenol is often less expensive, presenting a trade-off between reactivity and cost.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under appropriate conditions. Deoxygenate the reaction mixture and solvents thoroughly, as oxygen can deactivate the Pd(0) catalyst. Consider using a pre-catalyst that is more stable to air and moisture.[4] |
| Inappropriate Base | The choice of base is critical. For phenolic substrates, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction. A base that is too weak may result in a slow or incomplete reaction. Screen different bases to find the optimal one for your system.[7] |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or GC/LC-MS. |
| Poor Solvent Quality | Use high-purity, anhydrous, and degassed solvents. The presence of water (unless part of a planned aqueous system) and oxygen can lead to side reactions and catalyst deactivation.[4] |
| Impure Starting Materials | Verify the purity of the 4-halophenol and 4-tolylboronic acid. Impurities can poison the catalyst or participate in side reactions. |
Issue 2: Significant Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling Products | Presence of oxygen in the reaction mixture. | Improve the degassing procedure for solvents and the reaction setup. Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) for a sufficient amount of time.[1] |
| High catalyst loading. | Reduce the amount of palladium catalyst used. | |
| Dehalogenated Byproduct | Presence of a hydride source in the reaction mixture. | Use high-purity, dry solvents. Certain bases or additives can also act as hydride sources, so consider screening alternative bases.[1] |
| Protodeborylation Product | Prolonged reaction times at elevated temperatures. | Monitor the reaction closely and stop it once the starting material is consumed. |
| Inappropriate base. | The choice of base can influence the rate of protodeborylation. An empirical screen of bases may be necessary.[1] |
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of biphenyls from halophenols under various conditions to provide a comparative overview.
Table 1: Effect of Halide and Reaction Conditions on Yield
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodophenol | Phenylboronic Acid | Pd/C (0.3) | K₂CO₃ | H₂O | RT | 12 | >99 |
| 4-Bromophenol | Phenylboronic Acid | Pd/C (0.3) | K₂CO₃ | H₂O | 50 | 12 | 76 |
| 4-Iodophenol | 4-Tolylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~85-95 (estimated) |
| 4-Bromophenol | 4-Tolylboronic Acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 (estimated) |
Note: Yields are based on literature for similar reactions and may vary for the specific synthesis of this compound.
Table 2: Comparison of Catalyst Systems for Suzuki Coupling of Aryl Halides
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | Toluene | 100 | 12 | ~90 |
Note: This table provides a general comparison for aryl halides and the optimal system for this compound synthesis may require specific optimization.[8]
Experimental Protocols
Protocol 1: Protecting-Group-Free Synthesis using Pd/C in Aqueous Media
This protocol is adapted from literature procedures for the Suzuki-Miyaura coupling of halophenols in water, offering a greener and more cost-effective method.
Materials:
-
4-Iodophenol (1.0 mmol, 1.0 equiv)
-
4-Tolylboronic acid (1.2 mmol, 1.2 equiv)
-
10% Palladium on Carbon (Pd/C) (0.03 mmol Pd, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Deionized Water (degassed)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol, 4-tolylboronic acid, and potassium carbonate.
-
Add the 10% Pd/C catalyst.
-
Add degassed deionized water to the flask.
-
Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute HCl to a pH of ~2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.
Materials:
-
4-Bromophenol (1.0 mmol, 1.0 equiv)
-
4-Tolylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent mixture (e.g., DMF/H₂O, Dioxane/H₂O)
Procedure:
-
In a microwave-safe reaction vessel, combine 4-bromophenol, 4-tolylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Add the chosen solvent mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, work up the reaction as described in Protocol 1 (steps 8-11).
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for troubleshooting low-yield synthesis.
References
Identifying common side reactions in the Suzuki coupling of p-tolylboronic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-tolylboronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on identifying and mitigating common side reactions to improve product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using p-tolylboronic acid in Suzuki couplings?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.[1][2]
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond in p-tolylboronic acid, which is then replaced by a carbon-hydrogen bond, resulting in the formation of toluene.[1][3] This reaction is often promoted by the aqueous basic conditions typical of Suzuki couplings.[1]
-
Homocoupling: This reaction involves the coupling of two molecules of p-tolylboronic acid to form 4,4'-dimethylbiphenyl. The presence of oxygen in the reaction mixture is a significant contributor to this side reaction.[4]
Q2: My reaction is producing a significant amount of toluene. What are the likely causes and how can I minimize this?
A2: The formation of toluene indicates that protodeboronation is a major competing reaction. Several factors can accelerate this undesired pathway:
-
High pH: The rate of protodeboronation often increases at higher pH.[5]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Protic Solvents: The presence of a proton source, particularly water, facilitates this side reaction.[1]
-
Prolonged Reaction Times: Longer exposure to reaction conditions can lead to increased degradation of the boronic acid.
To minimize toluene formation, consider the following strategies:
-
Use a Milder Base: Instead of strong bases like NaOH, opt for milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]
-
Control Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable rate of the desired cross-coupling.
-
Use Anhydrous Solvents: Whenever possible, use anhydrous solvents and minimize the amount of water in the reaction.
-
Employ a Highly Active Catalyst: An efficient catalyst can accelerate the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation.[3]
-
Convert to a More Stable Boronate Ester: Converting p-tolylboronic acid to its pinacol or N-methyliminodiacetic acid (MIDA) ester derivative can significantly reduce the rate of protodeboronation.[2][3]
Q3: I am observing the formation of 4,4'-dimethylbiphenyl in my reaction mixture. How can I prevent this homocoupling product?
A3: The formation of 4,4'-dimethylbiphenyl is due to the homocoupling of p-tolylboronic acid. This is often promoted by the presence of oxygen.[4] To suppress this side reaction:
-
Thoroughly Degas Solvents: Before adding the palladium catalyst, ensure that all solvents are rigorously degassed by bubbling with an inert gas like argon or nitrogen.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the experiment.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources which may promote homocoupling under certain conditions.
Q4: Should I use p-tolylboronic acid directly, or is it better to use a derivative like a pinacol or MIDA ester?
A4: While p-tolylboronic acid can be used directly with success under optimized conditions, using a more stable derivative like a pinacol or MIDA boronate ester offers significant advantages in minimizing side reactions, particularly protodeboronation.[2][3] MIDA boronates are exceptionally stable and can be purified by chromatography, allowing for their use in multi-step syntheses where the boronic acid moiety needs to be protected.[2] Potassium trifluoroborates are another class of stable derivatives that can be used.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired cross-coupling product | - Inactive catalyst- Inefficient transmetalation- Competing side reactions (protodeboronation, homocoupling) | - Use a fresh, high-quality palladium catalyst and ligand.- Optimize the base and solvent system.- Implement strategies to minimize side reactions (see FAQs 2 & 3).- Consider converting p-tolylboronic acid to a more stable ester derivative.[2][3] |
| Significant formation of toluene (protodeboronation product) | - High reaction pH- High temperature- Presence of water- Long reaction time | - Use a milder base (e.g., K₃PO₄, K₂CO₃).[1]- Lower the reaction temperature.- Use anhydrous solvents.- Monitor the reaction and stop it upon completion.- Use a pinacol or MIDA ester of p-tolylboronic acid.[3] |
| Significant formation of 4,4'-dimethylbiphenyl (homocoupling product) | - Presence of oxygen in the reaction mixture | - Thoroughly degas all solvents and reagents before adding the catalyst.- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Reaction fails to go to completion | - Insufficient catalyst activity- Poor solubility of reagents | - Increase catalyst loading.- Try a different palladium catalyst/ligand combination.- Choose a solvent system that ensures all reagents are well-dissolved at the reaction temperature. |
Data Presentation
Quantitative data directly comparing the yields of side products for the Suzuki coupling of p-tolylboronic acid under various conditions is not extensively available in the literature. However, the following table summarizes the expected trends based on established principles for arylboronic acids.
Table 1: Expected Trends of Side Product Formation in the Suzuki Coupling of p-Tolylboronic Acid
| Parameter Varied | Change | Expected Impact on Protodeboronation (Toluene Formation) | Expected Impact on Homocoupling (4,4'-Dimethylbiphenyl Formation) |
| Base Strength | Stronger (e.g., NaOH) vs. Milder (e.g., K₂CO₃) | Increase[1] | Minimal direct effect, but can influence overall reaction kinetics. |
| Temperature | Higher | Increase | Can increase, but oxygen presence is the dominant factor.[4] |
| Water Content | Higher | Increase[1] | Minimal direct effect. |
| Oxygen Presence | Presence vs. Absence | Minimal direct effect | Significant Increase[4] |
| Reaction Time | Longer | Increase | May increase if reactants degrade and catalyst is still active for homocoupling. |
| Boronic Acid Form | Free Acid vs. Pinacol/MIDA Ester | Decrease with esters[3] | Minimal direct effect, but improved stability can lead to cleaner reactions overall. |
Table 2: Example Yields for Suzuki Coupling of 4-Tolylboronic Acid with Aryl Chlorides
The following data illustrates typical cross-coupling yields, although side product yields were not reported.
| Aryl Chloride | Product | Yield (%) |
| 4-chloroanisole | 4-methoxy-4'-methylbiphenyl | 95 |
| 4-chlorotoluene | 4,4'-dimethylbiphenyl | 98 |
| Chlorobenzene | 4-methylbiphenyl | 96 |
| 4-chloroacetophenone | 4-acetyl-4'-methylbiphenyl | 92 |
| Reaction conditions: [Pd] (0.5 mol%), i-PrOH, 25 °C, 2 h, [ArCl]/[Ar′B(OH)2] = 1/1.1; [KOH]/[Ar′B(OH)2] = 1.2/1; air.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of p-Tolylboronic Acid with an Aryl Bromide to Minimize Side Reactions
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
p-Tolylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, p-tolylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of p-Tolylboronic Acid Pinacol Ester
This protocol describes the conversion of p-tolylboronic acid to its more stable pinacol ester.
Materials:
-
p-Tolylboronic acid
-
Pinacol
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve p-tolylboronic acid and a slight excess of pinacol in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
The resulting crude p-tolylboronic acid pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
Protocol 3: Synthesis of p-Tolylboronic Acid MIDA Ester
This protocol outlines the synthesis of the highly stable MIDA boronate ester.
Materials:
-
p-Tolylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
In a reaction vessel equipped for azeotropic distillation (e.g., Dean-Stark apparatus), combine p-tolylboronic acid and N-methyliminodiacetic acid in a mixture of toluene and a minimal amount of DMSO to aid solubility.
-
Heat the mixture to reflux to remove water azeotropically.
-
After completion, the MIDA boronate can be isolated. Purification is often achieved by precipitation from a suitable solvent system (e.g., acetone/ether).[2]
Visualizations
The following diagrams illustrate the key reaction pathways involved in the Suzuki coupling of p-tolylboronic acid and its common side reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reactions in the Suzuki coupling of p-tolylboronic acid.
Caption: A logical workflow for troubleshooting common issues.
References
Troubleshooting guide for failed Suzuki-Miyaura cross-coupling reactions.
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction has failed completely, with only starting materials visible upon analysis. What are the primary checkpoints?
A complete reaction failure often points to a fundamental issue with one of the core components. Systematically check the following:
-
Catalyst Inactivity: The Palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your conditions are suitable for its reduction to Pd(0). The catalyst or ligand may have degraded upon storage.
-
Ineffective Base: The base is critical for activating the boronic acid for the transmetalation step.[2][3] If the base is old, hydrated (when it should be anhydrous), or poorly soluble in the reaction medium, it will not function correctly.
-
Reagent Quality: The boronic acid or ester may have decomposed. Boronic acids are susceptible to protodeboronation (replacement of the C-B bond with a C-H bond), especially heteroaryl boronic acids.[1][4] The organohalide might be unreactive under the chosen conditions.
-
Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the reaction.[5] This can also lead to side reactions like homocoupling.[1] Ensure all reagents, solvents, and the reaction vessel have been thoroughly deoxygenated.
Q2: My reaction yield is low, and I observe significant homocoupling of the boronic acid. What causes this and how can it be prevented?
Homocoupling (R²-B(OR)₂ + R²-B(OR)₂ → R²-R²) is a common side reaction that consumes your nucleophile.
-
Primary Cause: The presence of oxygen in the reaction mixture is a major contributor. Oxygen can facilitate the oxidative coupling of two boronic acid molecules, often mediated by palladium species.[1]
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. Purging the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period (15-30 minutes) before adding the catalyst is crucial.[6]
-
Reagent Purity: Use high-purity boronic acid. Impurities can sometimes promote side reactions.
-
Control Stoichiometry: Using a slight excess of the organohalide relative to the boronic acid can sometimes suppress homocoupling.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Screening different ligands may be beneficial.
-
Q3: My aryl chloride (or electron-rich organohalide) is unreactive. How can I promote the reaction?
The oxidative addition step is the rate-determining step in the catalytic cycle and is slower for less reactive electrophiles like aryl chlorides or electron-rich halides.[7]
-
Primary Cause: The C-Cl bond is stronger than C-Br or C-I bonds, making oxidative addition to the Pd(0) center more difficult. Electron-donating groups on the aryl halide further decrease its reactivity.[8]
-
Troubleshooting Steps:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][9] These ligands increase the electron density on the palladium center, facilitating the oxidative addition step.[9]
-
Stronger Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, may be required to accelerate the catalytic cycle.[10]
-
Higher Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.
-
Catalyst System: Consider using specialized pre-catalysts designed for challenging substrates (e.g., PEPPSI-type catalysts).[1]
-
Q4: How do I select the optimal base and solvent for my reaction?
The choice of base and solvent is interdependent and substrate-specific. There is no universal system, but general guidelines exist.
-
Base Selection: The base's primary role is to form the more nucleophilic boronate species.[3][10] The required basicity depends on the acidity of the boronic acid and the overall reaction sensitivity.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used, with Cs₂CO₃ being more soluble and often more effective for difficult couplings (the "caesium effect").[10]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base, often effective for coupling nitrogen-containing heterocycles.[10]
-
Fluorides (KF, CsF): Fluoride ions are believed to play a unique role in activating the boronic acid.[2][11]
-
-
Solvent Selection: The solvent must solubilize the reactants and be compatible with the chosen base and temperature.
Data Presentation: Comparison of Reaction Parameters
Table 1: Effect of Different Bases on a Model Suzuki-Miyaura Coupling (Reaction: 4-bromotoluene + Phenylboronic acid, Pd(PPh₃)₄ catalyst, Toluene/H₂O, 90°C)
| Base (2.0 equiv) | Yield (%) | Reference |
| Na₂CO₃ | 98% | [14] |
| K₂CO₃ | 95% | [14] |
| K₃PO₄ | 90-99% (substrate dependent) | [10] |
| KOH | 70-90% (can cause side reactions) | [10] |
| Triethylamine (TEA) | Lower yields observed | [14] |
Table 2: Common Solvents for Suzuki-Miyaura Coupling
| Solvent System | Typical Temperature (°C) | Notes |
| Toluene / H₂O | 80 - 110 | Good for a wide range of substrates.[9] |
| 1,4-Dioxane / H₂O | 80 - 100 | High boiling point, good solvating power. |
| THF / H₂O | 65 - 70 | Lower boiling point, suitable for heat-sensitive substrates.[12] |
| DMF | 80 - 120 | Polar aprotic, can increase reaction rates but may affect selectivity.[13] |
Experimental Protocols
Protocol 1: Standard Solvent Degassing (Sparging Method)
This procedure is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Assemble your reaction flask with a stir bar and seal it with a septum.
-
Insert a long needle connected to an inert gas (Argon or Nitrogen) source, ensuring the tip is submerged below the solvent surface.
-
Insert a second, shorter needle to act as a vent for the displaced gas.
-
Bubble the inert gas through the solvent for at least 15-30 minutes while stirring.
-
After sparging, remove the needles and maintain a positive pressure of inert gas in the flask until the reagents are added.
Protocol 2: Small-Scale Parallel Reaction Screening
To efficiently troubleshoot a failed reaction, screen multiple parameters simultaneously.
-
Arrange an array of small reaction vials (e.g., 2 mL HPLC vials) with stir fleas in a heating block.
-
In each vial, add the organohalide and boronic acid.
-
Prepare stock solutions of the base(s) and catalyst/ligand(s) in the degassed solvent(s) to be tested.
-
Using a syringe, add the different solvent, base, and catalyst solutions to the appropriate vials under an inert atmosphere.
-
Seal the vials tightly and heat the block to the desired temperature.
-
Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by taking a small aliquot for LC-MS or TLC analysis to identify the most promising conditions.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction highlighting key steps.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium Catalyst for Biphenyl Synthesis
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing palladium catalyst concentration for biphenyl synthesis via Suzuki-Miyaura cross-coupling.
Section 1: Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of biphenyls using palladium-catalyzed cross-coupling reactions.
Q1: Why is my reaction yield consistently low or zero, with starting materials remaining?
A: Low or no product formation is a common issue that can often be traced back to the catalyst's activity or the reaction conditions.
-
Possible Cause 1: Inactive Catalyst. The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it may not be reducing to the active Pd(0) form efficiently.[1][2] Furthermore, the Pd(0) catalyst is highly sensitive to oxygen and can be deactivated if the reaction is not performed under strictly anaerobic conditions.[3][4]
-
Possible Cause 2: Ligand Decomposition or Inappropriate Choice. The phosphine ligand may be degrading under the reaction conditions, or it may not be suitable for your specific substrates.[3]
-
Possible Cause 3: Suboptimal Temperature or Base. The reaction may require a specific temperature to proceed efficiently.[7] Additionally, the base is crucial for activating the boronic acid for the transmetalation step; a base that is too weak or too strong can hinder the reaction.[4]
Q2: I am observing a significant amount of homocoupling byproduct from my boronic acid. How can I minimize this?
A: Homocoupling is a frequent side reaction, but it can be suppressed through careful control of the reaction environment.
-
Possible Cause: Presence of Oxygen. Oxygen can promote the formation of Pd(II) species from the Pd(0) catalyst, which in turn facilitates the oxidative homocoupling of the boronic acid.[3][5]
-
Possible Cause: Base-Induced Decomposition. Certain strong bases can accelerate the decomposition and subsequent homocoupling of the boronic acid.[3]
-
Solution: Switch to milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.[3] Using a Pd(0) precatalyst directly, rather than a Pd(II) salt that needs to be reduced in situ, can also reduce the initial concentration of species that promote homocoupling.[5]
-
Q3: My boronic acid appears to be decomposing, leading to protodeboronation. What can I do?
A: Protodeboronation, the replacement of the boron group with a hydrogen atom, is often caused by the presence of protic impurities.
-
Possible Cause: Protic Solvents or Water. The presence of water or other protic species in the reaction mixture can lead to the undesired protodeboronation of the boronic acid.[3]
Q4: My catalyst is precipitating as a black solid (palladium black). What does this mean?
A: The formation of palladium black indicates the decomposition of the soluble, active catalyst complex into an inactive, aggregated metallic form.[1]
-
Possible Cause: Insufficient Ligand Stabilization. The ligand's primary roles are to stabilize the palladium center and prevent this aggregation.[1][4] If the ligand-to-palladium ratio is too low or the ligand is not effective, the catalyst will precipitate.
-
Solution: Ensure an adequate ligand-to-palladium ratio; a slight excess of the ligand is common practice.[1] Select a ligand known to be effective at stabilizing the catalyst for your specific reaction type.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical palladium catalyst concentration for biphenyl synthesis? A typical catalyst loading for Suzuki-Miyaura reactions ranges from 0.5 to 5 mol%.[8] However, the optimal concentration is highly dependent on the specific substrates and reaction conditions. Studies have demonstrated that catalyst concentrations can be minimized to as low as 0.013 mol% while maintaining high yields.[7] Conversely, for heterogeneous catalysts like palladium on carbon (Pd/C), higher loadings such as 3% Pd/C can significantly increase the reaction rate.[9] The primary goal is to find the lowest possible catalyst concentration that provides a maximum yield in a reasonable timeframe.[7]
Q2: Which palladium catalyst is the best one to use? There is no single "best" catalyst, as the ideal choice is contingent on the synthetic route and substrates. The active catalytic species is Pd(0), which can be used directly (e.g., Pd(PPh₃)₄) or, more commonly, generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][2][6] For reactions where catalyst removal is a priority, heterogeneous catalysts like palladium on carbon (Pd/C) are an excellent choice.[1]
Q3: What is the role of the phosphine ligand? In homogeneous catalysis, ligands are critical components that fulfill several essential functions.[1] They coordinate to the palladium atom, creating a soluble and stable catalytic complex that prevents decomposition into inactive palladium black.[4] Furthermore, the electronic and steric properties of the ligand directly influence the key steps of the catalytic cycle, impacting the overall efficiency, rate, and selectivity of the reaction.[10] Bulky, electron-rich phosphine ligands are often required for challenging cross-coupling reactions.[3]
Section 3: Data on Catalyst Concentration
The concentration of the palladium catalyst has a direct impact on reaction efficiency and yield. The following tables summarize data from optimization studies.
Table 1: Optimization of Catalyst Concentration for Biphenyl Synthesis This study highlights that a minimal catalyst concentration can achieve high yields when other parameters like time and temperature are optimized.
| Catalyst | Catalyst Concentration (mol%) | Temperature (°C) | Time (h) | Biphenyl Yield (%) |
| Neolyst CX41 | 0.02 | 60 | 6 | 89.0 |
| Neolyst CX41 | 0.013 | 72.21 | 6.63 | 84.3 (Predicted Max) |
| Data sourced from an optimization study using various Neolyst catalysts with bromobenzene and phenylboronic acid.[7] |
Table 2: Effect of Pd/C Loading on Biphenyl Synthesis This data shows how increasing the weight percentage of palladium on a heterogeneous carbon support affects the reaction time required to achieve complete conversion.
| Catalyst | Time to 100% Yield (min) |
| 0.5% Pd/C | > 60 min (~80% yield) |
| 1% Pd/C | 20 |
| 2% Pd/C | 15 |
| 3% Pd/C | 10 |
| Data from a study using iodobenzene and phenylboronic acid with K₃PO₄ as the base.[9] |
Section 4: Detailed Experimental Protocol
This section provides a representative experimental protocol for the Suzuki-Miyaura synthesis of 4-methylbiphenyl.
Objective: To synthesize 4-methylbiphenyl via palladium-catalyzed cross-coupling of 4-bromotoluene and phenylboronic acid.
Reagents & Materials:
-
4-bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)
-
Potassium carbonate [K₂CO₃] (2.0 mmol, 276 mg)
-
Toluene (10 mL)
-
Deionized water (2 mL)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stir bar, inert gas supply (N₂ or Ar)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.[11]
-
Catalyst Addition: Add the palladium(II) acetate and triphenylphosphine to the flask.[11]
-
Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[11]
-
Solvent Addition: Add toluene and deionized water to the flask via syringe.[11] Degas the resulting solution by bubbling the inert gas through it for an additional 15-20 minutes.[3]
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.[11]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.[11]
-
Extraction: Wash the organic layer sequentially with water and then brine. Dry the separated organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure.[11]
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 4-methylbiphenyl product.[11]
Section 5: Visual Guides
The following diagrams illustrate key concepts and workflows relevant to biphenyl synthesis.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for biphenyl synthesis via Suzuki coupling.
Caption: A decision-making flowchart for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Strategies to minimize homocoupling in 4-methylbiphenyl synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-methylbiphenyl. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on minimizing the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in the synthesis of 4-methylbiphenyl?
The most common cause of homocoupling in Suzuki-Miyaura reactions is the presence of oxygen.[1] Oxygen can promote the oxidative homocoupling of the boronic acid reagent (e.g., phenylboronic acid to form biphenyl) and the aryl halide (e.g., 4-bromotoluene to form 4,4'-dimethylbiphenyl).[1] In Grignard-based coupling reactions, factors such as high local concentrations of the aryl halide and elevated reaction temperatures can also promote the homocoupling of the Grignard reagent.[1]
Q2: How can I minimize homocoupling in my Suzuki-Miyaura reaction for 4-methylbiphenyl synthesis?
To suppress homocoupling, the rigorous exclusion of oxygen is critical.[1] This can be achieved by:
-
Degassing Solvents: Thoroughly degas all solvents and water used in the reaction by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1][2]
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas using Schlenk lines or a glovebox.[1]
-
Catalyst Choice: Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling issues that arise from the incomplete in-situ reduction of Pd(II) precursors like Pd(OAc)₂.[1][3]
Q3: What is the role of the phosphine ligand in minimizing homocoupling?
Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[3] Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the cross-coupling cycle, which can outcompete the pathways leading to homocoupling.[2] The choice of ligand can significantly influence the extent of homocoupling.[3]
Q4: Can the choice of base and solvent affect the level of homocoupling?
Yes, the selection of base and solvent is critical. The base activates the boronic acid for transmetalation, but an inappropriate choice can lead to side reactions.[3] Milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial in minimizing side reactions like protodeboronation.[4] The solvent system, often a mixture of an organic solvent and water, is crucial for solubilizing the reactants and catalyst.[1] While water is often necessary to dissolve the base, excessive water can sometimes promote homocoupling.[2]
Q5: My Grignard cross-coupling reaction is producing significant amounts of 4,4'-dimethylbiphenyl. How can I prevent this?
Homocoupling of the Grignard reagent is a common side reaction.[1] To minimize this:
-
Slow Addition: Add the aryl halide slowly to the Grignard reagent solution to avoid high local concentrations.[1]
-
Temperature Control: Maintain a lower reaction temperature, as higher temperatures can favor the homocoupling pathway.[1][5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with homocoupling during the synthesis of 4-methylbiphenyl.
| Symptom | Possible Cause | Suggested Solution |
| Significant formation of biphenyl and/or 4,4'-dimethylbiphenyl | Presence of oxygen in the reaction mixture.[1][3] | Improve degassing procedures for all solvents and reagents. Ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1][3] |
| Inefficient reduction of Pd(II) precatalyst to active Pd(0).[3] | Use a direct Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or add a reducing agent.[3] | |
| Inappropriate ligand selection.[3] | Screen different phosphine ligands. Bulky, electron-donating ligands are often preferred.[2][3] | |
| Low yield of 4-methylbiphenyl with homocoupling byproducts | Suboptimal base selection.[3] | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[3] |
| Incorrect reaction temperature.[5] | Optimize the reaction temperature. Lowering the temperature may reduce side reactions but could also slow down the desired reaction.[1][5] | |
| High concentration of Grignard reagent (in Kumada coupling).[1] | Employ slow addition of the Grignard reagent to the reaction mixture.[2] | |
| Reaction does not proceed, starting materials recovered | Inactive or oxidized catalyst.[3] | Use a fresh batch of catalyst and ensure rigorous exclusion of oxygen.[3] |
| Insufficient temperature.[3] | Gradually increase the reaction temperature while monitoring for byproduct formation.[3] |
Quantitative Data Summary
The following table summarizes reaction conditions for the synthesis of 4-methylbiphenyl and its precursors, providing a basis for comparison and optimization.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | Water/Acetone | 35 | 0.5 | High (not specified) | [1][6] |
| Grignard Coupling | o-Chlorobenzonitrile | p-Tolylmagnesium chloride | MnCl₂ (5) | - | THF/Toluene | -5 | 3 | 79.4 | [7] |
| Grignard Coupling | o-Chlorobenzonitrile | p-Tolylmagnesium chloride | Ni(PPh₃)₂Cl₂ (5) | - | THF/Toluene | -5 | 3 | 81.8 | [7] |
| Suzuki-Miyaura | Alkyl bromide | Methylboronic acid | Pd/SBA-15 (5) | K₃PO₄ | Toluene | 100 | 12 | Varies | [2] |
Experimental Protocols
Suzuki-Miyaura Coupling for 4-Methylbiphenyl Synthesis
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
4-Bromotoluene
-
Triphenylphosphine (PPh₃) (e.g., 2-4 mol%)[5]
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 equivalents)[1][5]
-
Toluene and Water (or another suitable solvent system)[5]
Procedure:
-
In a round-bottom flask, combine 4-bromotoluene, phenylboronic acid, and the base.[1][5]
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).[5]
-
Add the degassed solvent system to the flask.[5]
-
In a separate vial, dissolve the palladium catalyst and phosphine ligand in a small amount of the reaction solvent.[5]
-
Add the catalyst solution to the reaction flask under a positive pressure of inert gas.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Grignard Reagent-Based Coupling for 4-Methylbiphenyl Synthesis
This protocol involves the formation of a Grignard reagent followed by a Kumada coupling.
Materials:
-
Magnesium turnings (1.1 eq)
-
4-Bromotoluene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one crystal as initiator)
-
Bromobenzene
-
Nickel(II) acetylacetonate [Ni(acac)₂] or [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)] (1-5 mol%)[8]
Procedure:
Part A: Preparation of p-Tolylmagnesium Bromide
-
Set up oven-dried glassware under a positive pressure of inert gas.
-
Place the magnesium turnings and a crystal of iodine in the reaction flask.
-
Prepare a solution of 4-bromotoluene in anhydrous THF in a dropping funnel.
-
Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction.
-
Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until most of the magnesium is consumed.
Part B: Kumada Coupling
-
In a separate oven-dried flask under an inert atmosphere, dissolve the nickel catalyst in anhydrous THF.
-
Cool the catalyst solution in an ice bath.
-
Slowly add the prepared p-tolylmagnesium bromide solution to the catalyst solution.
-
Add a solution of bromobenzene in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction by slowly adding 1 M hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with saturated sodium bicarbonate solution and brine, and dry the organic layer.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
References
The effect of different bases on Suzuki coupling reaction outcomes.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of different bases on Suzuki coupling reaction outcomes. It is designed for researchers, scientists, and drug development professionals to help optimize their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki coupling reactions that can be related to the choice of base.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate Base Strength: The base may be too weak to facilitate the transmetalation step effectively, or too strong, causing degradation of starting materials or the product.[1] | - If using a weak base (e.g., NaHCO₃), consider switching to a moderately strong base like K₂CO₃ or K₃PO₄.[2][3] - If substrate degradation is suspected with a strong base (e.g., NaOH, KOtBu), switch to a milder base such as K₃PO₄, K₂CO₃, or KF.[1] |
| Poor Base Solubility: The base may not be soluble enough in the reaction solvent to be effective. | - For inorganic bases in organic solvents, consider adding a small amount of water to create a biphasic system, which can improve solubility and reaction rate.[4] - Cs₂CO₃ is known for its higher solubility in organic solvents and can be a good alternative for challenging couplings.[2] | |
| Incomplete Reaction | - Increase the equivalents of the base (typically 2-3 equivalents are used).[5] - Extend the reaction time or increase the temperature, while monitoring for potential degradation.[5] | |
| Significant Protodeboronation | Base is too Strong: Strong bases, particularly in the presence of water, can promote the cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom.[1][6] | - Switch to a milder base like KF or K₂CO₃.[6] - Use anhydrous reaction conditions to minimize the proton source.[6] |
| Sensitive Boronic Acid: Electron-rich or heteroaryl boronic acids are particularly susceptible to protodeboronation.[1][4] | - Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction. | |
| Formation of Side Products (e.g., Homocoupling) | Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of boronic acids.[6] | - Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[6] |
| Catalyst Decomposition | - While not directly a base issue, ensure the chosen base is compatible with the catalyst system. Some strong bases can degrade certain ligands. | |
| Base-Labile Functional Groups Degraded | Base Strength is too High: Functional groups like esters, amides, or ketones with α-protons can be hydrolyzed or undergo side reactions in the presence of strong bases.[1] | - Use milder inorganic bases such as K₃PO₄ or K₂CO₃.[3] - Consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), although they may be less effective in some cases.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Suzuki coupling reaction?
A1: The base has several critical functions in the Suzuki coupling catalytic cycle.[1] Its main role is to activate the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate "ate" complex.[3] This boronate intermediate is more reactive and readily undergoes transmetalation with the palladium(II) complex, a key step in the formation of the new carbon-carbon bond.[2][7]
Q2: How do I select the right base for my Suzuki coupling reaction?
A2: The choice of base depends on several factors, including the reactivity of your substrates, the presence of sensitive functional groups, and the solvent system.[2] A good starting point is to use a moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2][3] For substrates with base-labile groups, milder bases are recommended.[1] For less reactive starting materials, such as aryl chlorides, a stronger base like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) may be necessary.[3]
Q3: Can organic bases be used for Suzuki coupling reactions?
A3: Yes, organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) can be used, particularly when dealing with substrates that are sensitive to strong inorganic bases.[3] However, they are generally less effective than inorganic bases, especially in aqueous reaction conditions.[1][3]
Q4: What is the difference between using a carbonate base (e.g., K₂CO₃) and a phosphate base (e.g., K₃PO₄)?
A4: Both K₂CO₃ and K₃PO₄ are effective bases for Suzuki couplings. K₃PO₄ is a stronger, non-nucleophilic base and is often particularly effective for coupling nitrogen-containing heterocycles and for reactions with challenging substrates.[3] K₂CO₃ is a more common and cost-effective choice that works well for a wide range of standard Suzuki couplings.[2][3]
Q5: Why is water often added to Suzuki coupling reactions when using an inorganic base?
A5: The addition of water in a biphasic system (e.g., toluene/water or THF/water) can increase the solubility of the inorganic base, leading to a faster and more efficient reaction.[4][8] However, the presence of water can also promote side reactions like protodeboronation, so the amount should be carefully controlled.[1][6]
Data Presentation
The following table summarizes the performance of different bases in the Suzuki coupling of 4-bromotoluene with phenylboronic acid. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Base | Common Substrates | Typical Yield (%) | Notes |
| Na₂CO₃ | Aryl bromides, iodides | 90-98% | A widely used, effective, and economical choice.[2] |
| K₂CO₃ | Aryl bromides, iodides, chlorides | 85-95% | Another common and effective base.[2][3] |
| Cs₂CO₃ | Challenging substrates, sterically hindered couplings | 90-99% | Highly effective due to its high solubility in organic solvents, but more expensive.[2] |
| K₃PO₄ | Aryl bromides, chlorides, nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, excellent for sensitive and challenging substrates.[2][3] |
| KOH | Aryl bromides | 70-90% | A strong base that can sometimes lead to side reactions.[3] |
| NaOH | Aryl bromides | ~70% | Similar to KOH, its high basicity can be detrimental in some cases.[3] |
| KF | Aryl bromides | Moderate to high | Fluoride ions are believed to have a unique role in activating the boronic acid.[3] |
| Triethylamine (TEA) | Aryl bromides | Moderate | Often less effective than inorganic bases in aqueous conditions.[2][3] |
| KOtBu | Aryl chlorides | High | A very strong base, often used for less reactive aryl chlorides.[3] |
Experimental Protocols
General Experimental Protocol for Base Screening in a Suzuki Coupling Reaction
This protocol provides a general procedure for screening different bases in the Suzuki coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 4 mol%)
-
Selected base (2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[2]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (11 mL) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting flowchart for diagnosing low-yield Suzuki reactions.
References
Influence of solvent choice on the synthesis of biphenyl derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of biphenyl derivatives. The choice of solvent is a critical parameter influencing reaction yield, selectivity, and the formation of byproducts. This guide focuses on common issues related to solvent selection in Suzuki-Miyaura, Ullmann, and Kumada cross-coupling reactions.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of biphenyl derivatives, with a focus on the role of the solvent.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. Could the solvent be the issue?
A1: Yes, the solvent is a critical factor that can significantly impact the yield of a Suzuki-Miyaura coupling reaction.[1] Here are several ways the solvent might be contributing to a low yield:
-
Poor Solubility of Reagents: For the reaction to proceed efficiently, the catalyst, substrates, and base must be at least partially soluble in the reaction medium.[2] If any component is insoluble, the reaction rate will be significantly reduced. Consider switching to a solvent system that better solubilizes all components.
-
Catalyst Deactivation: The presence of oxygen in the solvent can lead to the oxidation and deactivation of the palladium catalyst.[3] It is crucial to use degassed solvents to prevent this.
-
Protodeboronation of Boronic Acid: This is a common side reaction where the boronic acid reacts with a proton source (like water or alcohols) to replace the boron group with a hydrogen atom, leading to a lower yield of the desired biphenyl product.[3] The choice of solvent and base can influence the rate of protodeboronation. In some cases, using anhydrous solvents can mitigate this issue.[3]
-
Inappropriate Polarity: The polarity of the solvent can affect the stability of intermediates in the catalytic cycle.[4] For many Suzuki couplings, polar aprotic solvents like DMF or THF/water mixtures are effective.[2][5] However, the optimal solvent polarity can be substrate-dependent.
Q2: I am observing significant formation of homocoupling byproducts. How can solvent choice help minimize this?
A2: Homocoupling, the reaction of two molecules of the same coupling partner (e.g., two aryl halides or two boronic acids), is a common side reaction. While often influenced by the catalyst and ligands, the solvent can play a role. The presence of oxygen can promote the homocoupling of boronic acids.[6] Therefore, using thoroughly degassed solvents is a primary step in reducing this side product.[3] Additionally, the solvent can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. Screening different solvents may reveal conditions that favor the cross-coupling pathway.
Q3: My Ullmann coupling reaction is not proceeding to completion. What solvent should I be using?
A3: Traditional Ullmann couplings often require high temperatures (often >100°C) to proceed.[7] Therefore, a high-boiling point solvent is typically necessary. Common choices include DMF, nitrobenzene, or p-nitrotoluene.[7] More recent developments have shown that non-polar solvents like toluene or o-xylene can also be effective, particularly with modern catalyst systems.[8] If your reaction is sluggish, consider switching to a higher-boiling point solvent, ensuring it is appropriate for the stability of your substrates and catalyst. In some cases, solvent-free conditions have also been shown to be effective.[9]
Q4: I am attempting a Kumada coupling, but the reaction is failing. What are the typical solvents for this reaction?
A4: Kumada couplings utilize highly reactive Grignard reagents, which dictates the choice of solvent. The reaction is almost exclusively carried out in ethereal solvents such as tetrahydrofuran (THF) or diethyl ether.[10][11] These solvents are used because they are typically the solvents in which the Grignard reagent is prepared and are inert to the highly reactive organometallic species. Using protic solvents or even some polar aprotic solvents would lead to the rapid quenching of the Grignard reagent.[10] Ensure your ethereal solvent is anhydrous, as any water will destroy the Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for Suzuki-Miyaura coupling reactions?
A1: A wide range of solvents can be used for Suzuki-Miyaura couplings. Common choices include:
-
Ethereal solvents: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), and 1,4-dioxane are widely used.[12]
-
Aromatic hydrocarbons: Toluene is a common non-polar choice.[2]
-
Polar aprotic solvents: N,N-Dimethylformamide (DMF) is a classic example due to its ability to dissolve a wide range of organic and inorganic compounds.[2] N-methylpyrrolidone (NMP) has also been shown to be effective, particularly for electron-poor substrates.[13][14]
-
Alcohols and water: Mixtures of solvents with water (e.g., THF/water, ethanol/water, DMF/water) are very common.[5][15][16] The presence of water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.
Q2: How does solvent polarity affect the outcome of a Suzuki-Miyaura reaction?
A2: Solvent polarity can have a profound effect on both the reaction rate and selectivity.[2][17] For example, in the coupling of chloroaryl triflates, nonpolar solvents can favor reaction at the C-Cl bond, while some polar aprotic solvents like acetonitrile (MeCN) or DMF can switch the selectivity to favor reaction at the C-OTf bond.[4][18] This is attributed to the ability of polar solvents to stabilize anionic transition states.[4] However, it's not solely about the dielectric constant; the coordinating ability of the solvent also plays a crucial role.[19]
Q3: What is the difference between a protic and an aprotic solvent, and why is it important for biphenyl synthesis?
A3: The key difference is the presence of an acidic proton.
-
Protic solvents (e.g., water, ethanol, methanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[20][21] They are good at solvating both cations and anions.[22]
-
Aprotic solvents (e.g., THF, DMF, acetone) do not have an acidic proton and cannot act as hydrogen bond donors.[21][23] Polar aprotic solvents are particularly useful as they can dissolve many salts while leaving anions relatively unsolvated and therefore more reactive.[23]
This distinction is critical. For instance, in Kumada couplings, protic solvents will quench the highly basic Grignard reagent.[10] In Suzuki-Miyaura couplings, while protic solvents like water are often used in combination with other solvents to dissolve the base, the choice between a predominantly protic or aprotic medium can influence reaction rates and side reactions like protodeboronation.[3][24]
Q4: Are there "green" or more environmentally friendly solvent alternatives for biphenyl synthesis?
A4: Yes, there is a growing trend towards using greener solvents. For Suzuki-Miyaura reactions, water is an excellent "green" solvent choice and is often used as a co-solvent.[5][16] Ethanol is another bio-based and less toxic alternative.[5] Ether solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are considered greener alternatives to THF and 1,4-dioxane due to their derivation from renewable resources and improved safety profiles.[12]
Data Presentation: Solvent Effects on Reaction Yield
The following tables summarize quantitative data on the effect of solvent choice on the yield of biphenyl derivatives in common cross-coupling reactions.
Table 1: Effect of Solvent on the Yield of Biphenyl in a Suzuki-Miyaura Coupling of Bromobenzene and Phenylboronic Acid
| Solvent | Base | Catalyst System | Yield (%) | Reference |
| Methanol | K₃PO₄·3H₂O | TbPo-Pd(II) | 78.9 | [5] |
| Ethanol | K₃PO₄·3H₂O | TbPo-Pd(II) | 73.4 | [5] |
| Dioxane | K₃PO₄·3H₂O | TbPo-Pd(II) | 0 | [5] |
| Methanol/Water (3:2) | NaOH | TbPo-Pd(II) | 96.3 | [5] |
| DMF/Water (95:5) | K₂CO₃ | G-COOH-Pd-10 | High Conversion | [15] |
Table 2: Effect of Solvent on the Yield in an Ullmann Coupling Reaction
| Reaction Type | Solvent | Yield (%) | Reference |
| C-C Coupling | Toluene | 79 | [25] |
| C-C Coupling | DMF | 99 | [25] |
| C-C Coupling | THF | 98 | [25] |
| C-C Coupling | Water | 97 | [25] |
| O-Arylation | Toluene | 58.3 | [8] |
| O-Arylation | o-Xylene | 67.9 | [8] |
| O-Arylation | NMP | 0 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%).[26]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., 10 mL of a toluene/water 10:1 mixture) via syringe.[26]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][27]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Ullmann Homocoupling
-
In a reaction vessel, combine the aryl halide (2.0 mmol) and copper powder (1.0 equivalent).[7]
-
Add a high-boiling point solvent such as DMF.[7]
-
Heat the reaction mixture to a high temperature (often >100 °C) with stirring.[7]
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with an organic solvent and filter to remove the copper salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by chromatography or recrystallization.
Protocol 3: General Procedure for Kumada Coupling
-
To a dry Schlenk tube under an argon atmosphere, add the catalyst (e.g., a Ni(II) or Pd(II) complex).[10]
-
Add anhydrous ethereal solvent (e.g., THF or diethyl ether) via syringe.[10][11]
-
Add the aryl or vinyl halide (1.0 mmol).
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, ~1.1 mmol) to the stirred solution at an appropriate temperature (can range from low temperatures to reflux).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kumada coupling - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. researchgate.net [researchgate.net]
- 18. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 19. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. aozunasia.com [aozunasia.com]
- 24. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4'-Methyl[1,1'-biphenyl]-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4'-Methyl[1,1'-biphenyl]-4-ol.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Oiling Out (Formation of a liquid instead of solid crystals) | The saturation temperature of the solution is higher than the melting point of the compound. High levels of impurities can also depress the melting point. | Re-heat the solution to dissolve the oil. Add a small amount of the "good" solvent (e.g., ethanol) to lower the saturation temperature and then allow it to cool slowly. Ensure a gradual cooling process before placing the flask in an ice bath. |
| Low Crystal Yield | Using an excessive amount of solvent is a primary cause. Premature crystallization during hot filtration. Washing the collected crystals with a solvent that is not ice-cold. | Use the minimum amount of hot solvent required for complete dissolution. Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. Always use an ice-cold solvent to wash the crystals, and use a minimal amount. |
| No Crystal Formation | The solution may not be sufficiently saturated. The cooling process might be too rapid. | Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of pure this compound. Allow the solution to cool to room temperature slowly before moving it to an ice bath. If necessary, reduce the solvent volume by gentle heating and then cool again. |
| Product is Colored | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution after the solid has dissolved. Perform a hot filtration to remove the charcoal and then proceed with the cooling and crystallization steps. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Compound from Impurities | The chosen solvent system (eluent) has suboptimal polarity. The column may be overloaded with the sample. The flow rate of the eluent is too high. | Perform small-scale TLC experiments with various solvent systems to determine the optimal eluent for separation. Reduce the amount of crude material loaded onto the column. Decrease the flow rate to allow for better equilibration and separation. |
| Compound Elutes Too Quickly (Low Retention) | The eluent is too polar. | Decrease the polarity of the solvent system. For example, if using an ethyl acetate/hexane mixture, increase the proportion of hexane. |
| Compound Does Not Elute from the Column (High Retention) | The eluent is not polar enough. The compound may be degrading on the silica gel. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). To check for degradation, spot the compound on a TLC plate, let it sit for a while, and then elute to see if new spots appear. If degradation is an issue, consider using a different stationary phase like alumina. |
| Tailing of Peaks/Bands | The compound is interacting too strongly with the stationary phase. The sample may be too concentrated. | Add a small amount of a polar modifier to the eluent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature). Ensure the sample is loaded in a narrow band and is not too concentrated. |
Frequently Asked Questions (FAQs)
1. What are the key physical properties of this compound?
Here is a summary of the key physical properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₂O[1] |
| Molecular Weight | 184.23 g/mol [1] |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 150-152 °C (Note: some sources report lower ranges, purity dependent) |
| Boiling Point (Predicted) | 318.6 ± 11.0 °C |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. |
2. What are the most common impurities found in crude this compound?
Common impurities often originate from the synthetic route used. If prepared via a Suzuki-Miyaura coupling, potential impurities include:
-
Homocoupling products: Biphenyl and 4,4'-dimethylbiphenyl can form from the side reactions of the starting materials.
-
Starting materials: Unreacted 4-bromotoluene (or another aryl halide) and phenylboronic acid.
-
Catalyst residues: Palladium catalyst residues may be present.
3. Which solvent systems are recommended for the recrystallization of this compound?
A mixed-solvent system is often effective. An ethanol/water mixture is a good starting point.[2] The crude compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), followed by the dropwise addition of hot water (the "poor" solvent) until the solution becomes cloudy, indicating saturation.[2] Other potential single solvents for recrystallization of similar polar biphenyl compounds include methanol and acetonitrile.
4. What are suitable solvent systems for thin-layer chromatography (TLC) and column chromatography of this compound?
For a compound of intermediate polarity like this compound, a good starting point for TLC and column chromatography is a mixture of a non-polar and a moderately polar solvent.
-
Ethyl acetate/Hexane: A common and effective system. The ratio can be adjusted to achieve the desired separation (e.g., starting with 1:4 or 1:3 ethyl acetate to hexane).
-
Dichloromethane/Methanol: For more polar impurities, a small amount of methanol in dichloromethane can be effective.[3]
-
Petroleum ether/Ethyl acetate: This has been used for the purification of similar biphenyl derivatives.
5. How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of this compound:
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvent or synthetic impurities.[4][5][6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative assessment of purity.
Experimental Protocols
Protocol 1: Recrystallization using Ethanol/Water
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Induce Saturation: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Methodology:
-
TLC Analysis: Determine a suitable solvent system using TLC. An ideal system will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A starting point could be 20-30% ethyl acetate in hexane.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. If the compound has low solubility in the eluent, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[8] Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting flowchart for common column chromatography issues.
References
- 1. This compound | 26191-64-0 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Handling Insoluble Biphenyl Compounds in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling insoluble biphenyl compounds in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with insoluble biphenyl compounds, offering step-by-step solutions.
Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media
Problem: The biphenyl compound precipitates out of solution upon addition to an aqueous buffer or cell culture medium, leading to inconsistent and unreliable experimental results.[1][2][3]
Possible Causes & Solutions:
-
Polarity Mismatch: The nonpolar nature of biphenyl compounds leads to poor solubility in polar aqueous solutions.[2]
-
Low Temperature: Solubility of solid compounds often decreases at lower temperatures.[2][4]
-
Change in Solvent Composition: Diluting a stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out.[1]
Troubleshooting Workflow:
References
Technical Support Center: In-Situ Reaction Monitoring for Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for in-situ monitoring of Suzuki coupling reactions.
Thin-Layer Chromatography (TLC) Troubleshooting Guide
Frequently Encountered TLC Issues and Solutions
Question: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
Answer: Streaking on a TLC plate can be attributed to several factors.[1][2][3] A primary cause is often the overloading of the sample on the plate.[1][2][3] To resolve this, try diluting your reaction mixture sample before spotting it.[1][2] Another potential reason is the use of an inappropriate solvent system, which may not be suitable for the polarity of your compounds.[3] Experimenting with different solvent systems by adjusting the polarity can often resolve streaking issues.[3] Additionally, the presence of highly polar compounds in your reaction mixture can lead to streaking on standard silica plates.[1] In such cases, consider using reverse-phase TLC plates.[1]
Question: My spots are not visible under the UV lamp. What should I do?
Answer: If your spots are not visible under a UV lamp, it's possible that your compounds are not UV-active.[1] In this case, you will need to use a staining method for visualization.[1] Another common reason is that the sample spotted on the plate is too dilute.[1][3] You can try concentrating your sample by spotting it multiple times in the same location, ensuring the spot is dry before each new application.[1][3] It is also crucial to ensure that the solvent level in the developing chamber is below the spotting line to prevent the sample from dissolving into the solvent reservoir.[1][3]
Question: The R_f values of my starting material and product are too close to each other. How can I improve the separation?
Answer: Poor separation between your starting material and product indicates that the chosen eluent system is not optimal. If the spots are too close to the baseline, the eluent is not polar enough.[1] Conversely, if they are too close to the solvent front, the eluent is too polar.[1] You should adjust the polarity of your solvent system. For spots near the baseline, increase the proportion of the polar solvent. For spots near the solvent front, decrease the proportion of the polar solvent. In some instances, changing the stationary phase (e.g., using a different type of TLC plate) may be necessary to achieve good separation.[1]
Question: I am using a high-boiling point solvent like DMF or DMSO, and my TLC plate is just a smear. How can I get a clean TLC?
Answer: High-boiling point solvents can interfere with the proper development of the TLC plate, leading to smearing. A simple solution is to spot the TLC plate with your reaction mixture and then place the plate under a high vacuum for a few minutes before developing it.[4] This will help to remove the high-boiling solvent and allow for a cleaner separation.
TLC Experimental Protocol for Suzuki Coupling Monitoring
This protocol outlines a general procedure for monitoring the progress of a Suzuki coupling reaction using TLC.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp for visualization
-
Eluent (solvent system)
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a straight origin line approximately 1 cm from the bottom of the TLC plate.[5]
-
Spot the Plate: On the origin line, make three distinct spots:[5]
-
Develop the Plate: Place the spotted TLC plate into the developing chamber containing the chosen eluent. Ensure the solvent level is below the origin line.[5] Cover the chamber to allow the solvent to move up the plate through capillary action.[5]
-
Visualize the Plate: Once the solvent front has nearly reached the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[5] Allow the plate to dry completely. Visualize the separated spots under a UV lamp.[5]
-
Analyze the Results: Compare the lane corresponding to the reaction mixture (R) with the starting material (SM) and co-spot (Co) lanes.[5] The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Table 1: Common TLC Eluent Systems for Suzuki Coupling
| Eluent System (v/v) | Typical Application |
| 9:1 Hexane:Ethyl Acetate | For non-polar products and starting materials. |
| 7:3 Hexane:Ethyl Acetate | For moderately polar compounds. |
| 1:1 Hexane:Ethyl Acetate | For more polar compounds. |
| 95:5 Dichloromethane:Methanol | For highly polar compounds. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide
Frequently Encountered GC-MS Issues and Solutions
Question: I am not seeing my product peak in the GC-MS chromatogram, or the peak is very small.
Answer: The absence or low intensity of a product peak can stem from several issues. Firstly, ensure the reaction has indeed proceeded by cross-referencing with another technique like TLC. If the reaction has worked, the issue may lie in the sample preparation or GC-MS parameters. Your product might not be volatile enough for GC analysis. If so, derivatization to a more volatile compound may be necessary. Also, check the injection temperature and the temperature program of the GC oven to ensure they are suitable for your compound's boiling point. The compound may also be degrading in the hot injector; in this case, a lower injection temperature should be tested.
Question: I am observing many unexpected peaks in my GC-MS chromatogram. What could be their origin?
Answer: The presence of multiple unexpected peaks can indicate the formation of side products, the presence of impurities in your starting materials or solvents, or contamination from your sample preparation. Common side products in Suzuki couplings include homocoupling products of the boronic acid.[6] To identify the source of these peaks, run individual GC-MS analyses of your starting materials, solvents, and base. This will help you to distinguish between impurities and reaction byproducts. Proper degassing of the reaction mixture is also crucial to prevent catalyst deactivation and the formation of side products.[7]
Question: My peaks are broad or tailing in the GC-MS chromatogram.
Answer: Peak broadening or tailing in GC-MS can be caused by several factors. The GC column may be overloaded; try injecting a more dilute sample. The column itself might be degraded or contaminated. Conditioning the column at a high temperature or trimming the first few centimeters might resolve the issue. Active sites on the column can also cause tailing of polar compounds. Using a derivatization agent to cap these active sites or using a more inert column can help. Finally, ensure the carrier gas flow rate is optimal.
GC-MS Experimental Protocol for Suzuki Coupling Monitoring
This protocol provides a general workflow for preparing and analyzing a sample from a Suzuki coupling reaction by GC-MS.
Materials:
-
GC-MS instrument
-
Appropriate GC column (e.g., a non-polar or medium-polarity column)
-
Vials for sample preparation
-
Syringes and filters
-
Internal standard (e.g., biphenyl, dodecane)
-
Quenching solution (e.g., water, saturated ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Sample Quenching: At a specific time point, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture and quench it by adding it to a vial containing a suitable quenching solution (e.g., 1 mL of water).[5]
-
Internal Standard Addition: Add a known amount of an internal standard to the quenched sample.[5] The internal standard allows for quantitative analysis of the reaction progress.
-
Extraction: Add an organic extraction solvent (e.g., 1 mL of ethyl acetate) to the vial. Vortex the mixture thoroughly to extract the organic components. Allow the layers to separate.
-
Drying and Filtration: Carefully transfer the organic layer to a new vial containing a small amount of a drying agent like anhydrous sodium sulfate. Let it stand for a few minutes to remove any residual water. Filter the dried organic layer through a syringe filter into a clean GC vial.
-
GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. The instrument will separate the components of the mixture, and the mass spectrometer will provide mass information for each component, allowing for identification and quantification.
Table 2: Typical GC-MS Parameters for Suzuki Coupling Analysis
| Parameter | Typical Value/Setting |
| Injector Temperature | 250 - 280 °C |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Start at 50-100 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | 50 - 500 m/z |
Visual Guides
Caption: Troubleshooting workflow for common TLC issues.
Caption: Workflow for GC-MS sample preparation.
References
Validation & Comparative
Comparative Analysis of 4'-Methyl[1,1'-biphenyl]-4-ol with other Biphenylols: A Guide for Researchers
An in-depth evaluation of the antioxidant, cytotoxic, and enzyme-inhibiting properties of 4'-Methyl[1,1'-biphenyl]-4-ol in comparison to other structurally related biphenylol compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data and detailed methodologies.
The biphenyl scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Among these, biphenylols, characterized by a hydroxyl group attached to one of the phenyl rings, have garnered significant interest for their therapeutic potential. This guide focuses on this compound, a monomethylated derivative of 4-hydroxybiphenyl, and provides a comparative analysis of its performance against other biphenylols in key biological assays.
Physicochemical Properties: A Foundation for Biological Activity
The biological activity of a compound is intrinsically linked to its physicochemical properties. The table below summarizes key properties for this compound and selected comparator biphenylols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |
| This compound | C₁₃H₁₂O | 184.23 | 150-152 | 318.6 ± 11.0 | 3.5 (Predicted) |
| 4-Hydroxybiphenyl (4-Phenylphenol) | C₁₂H₁₀O | 170.21 | 164-166 | 321 | 3.19 |
| 2-Hydroxybiphenyl (2-Phenylphenol) | C₁₂H₁₀O | 170.21 | 56-59 | 285 | 3.19 |
| 4,4'-Dihydroxybiphenyl | C₁₂H₁₀O₂ | 186.21 | 274-280 | 381.9 | 2.59 |
| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol | C₁₆H₁₈O₆ | 306.31 | N/A | N/A | N/A |
Comparative Analysis of Biological Activities
This section details the performance of this compound and other biphenylols in antioxidant, cytotoxicity, and enzyme inhibition assays. The data is presented to facilitate a clear comparison of their potency and potential therapeutic applications.
Antioxidant Activity
The antioxidant potential of phenolic compounds is a key area of investigation due to their ability to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher antioxidant potency.
Table 2: DPPH Radical Scavenging Activity of Biphenylols
| Compound | DPPH IC50 (µM) | Reference |
| This compound | Data not available | |
| 4-Hydroxybiphenyl | Data not available | |
| Ascorbic Acid (Standard) | ~25-50 | [5] |
Further research is required to quantify the antioxidant activity of this compound and enable a direct comparison.
Cytotoxicity against Cancer Cell Lines
The cytotoxic effects of biphenylol derivatives against various cancer cell lines are of significant interest for the development of novel anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to assess cell viability, where a lower IC50 value indicates greater cytotoxicity.
Limited direct cytotoxic data for this compound is available. However, studies on related dihydroxybiphenyls provide valuable insights into the potential of this class of compounds.
Table 3: Cytotoxicity of Biphenylols against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| 4,4'-Dihydroxybiphenyl | HEK293 (Human Embryonic Kidney) | 27.4 | 72 | [6] |
| HT-29 (Human Colon Cancer) | 74.6 | 72 | [6] | |
| MCF-7 (Human Breast Cancer) | 95.6 | 72 | [6] | |
| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol | HuH7.5 (Hepatocellular Carcinoma) | 68 (24h), 55 (48h) | 24 and 48 | [6] |
| HepG2/C3A (Hepatocellular Carcinoma) | 50 (24h), 42 (48h) | 24 and 48 | [6] |
The data suggests that dihydroxylated biphenyls exhibit cytotoxic activity against several cancer cell lines. The presence and position of substituents, such as methoxy groups, can influence this activity. Further investigation into the cytotoxicity of this compound is warranted to determine its potential as an anticancer agent.
Enzyme Inhibition
Enzyme inhibition is a key mechanism of action for many therapeutic drugs. Biphenyl derivatives have been investigated for their ability to inhibit various enzymes, including acetylcholinesterase (AChE), which is a target for Alzheimer's disease therapy.
While specific acetylcholinesterase inhibition data for this compound is not available in the provided search results, a study on biphenylalkoxyamine derivatives demonstrated their potential as cholinesterase inhibitors.[1]
Table 4: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Biphenyl Derivatives
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| Biphenylalkoxyamine Derivative 5 | 2.76 | >10 | [1] |
| Biphenylalkoxyamine Derivative 21 | 3.86 | >10 | [1] |
| Donepezil (Standard) | ~0.03 | ~3.0 | [1] |
These findings suggest that the biphenyl scaffold can be a starting point for the design of potent enzyme inhibitors. The specific inhibitory activity of this compound against acetylcholinesterase and other relevant enzymes requires experimental evaluation.
Structure-Activity Relationship (SAR)
The biological activity of biphenylols is significantly influenced by their structural features. Key SAR observations include:
-
Hydroxyl Groups: The number and position of hydroxyl groups are critical for antioxidant activity. Generally, an increased number of hydroxyl groups enhances radical scavenging ability.
-
Alkyl and Alkoxy Groups: The presence of electron-donating groups, such as methyl (as in this compound) and methoxy groups, can modulate the electronic properties of the phenol ring, potentially influencing antioxidant and other biological activities.
-
Steric Hindrance: The position of substituents can introduce steric hindrance, which may affect the molecule's ability to interact with the active sites of enzymes or biological receptors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for the key assays discussed.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
MTT Cytotoxicity Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).[6]
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.[6]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[6]
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[6]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.
Methodology:
-
Prepare solutions of the AChE enzyme, the substrate (acetylthiocholine iodide), and the test compound.
-
In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound.
-
Initiate the reaction by adding the substrate.
-
Add DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), which reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow-colored compound.
-
Monitor the change in absorbance over time at a wavelength of 412 nm.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
References
- 1. Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methylation's Impact on the Biological Activity of Biphenyls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a methyl group to a biphenyl scaffold can significantly alter its physicochemical properties, leading to profound changes in its biological activity. This guide provides a comparative analysis of methylated versus non-methylated biphenyls, focusing on their anticancer, antimicrobial, and toxicological profiles, as well as their interactions with key biological receptors. Experimental data is presented to support these comparisons, alongside detailed methodologies for key assays.
Key Differences in Biological Activity
The presence and position of a methyl group on the biphenyl rings can influence a compound's steric and electronic properties, thereby affecting its interaction with biological targets. Generally, methylation can alter a compound's lipophilicity, metabolic stability, and receptor binding affinity, leading to either an enhancement or a reduction in its biological effects.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data comparing the biological activities of representative methylated and non-methylated biphenyl compounds.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Biphenyl | - | >100 | General observation |
| 4-Methylbiphenyl | Various | Varies | [1] |
| Hydroxylated Biphenyls | Melanoma | 1.7 - 2.0 | [2] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Biphenyl | Various | >256 | General observation |
| Methylated Biphenyls | S. aureus, E. coli | Varies | [1] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Comparative Acute Toxicity (LC50 Values)
| Compound | Organism | LC50 (mg/L) | Reference |
| Acetaminophen | D. magna | 21.2 ± 2.4 | [3] |
| M-Acetaminophen (methylated) | D. magna | 32.1 ± 5.7 | [3] |
| Methylparaben | D. magna | 34.4 ± 4.3 | [3] |
| DM-Methylparaben (demethylated) | D. magna | 225.6 ± 17.3 | [3] |
LC50: The lethal concentration required to kill 50% of the test population.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Synthesis of Biphenyl Derivatives: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of biphenyls.[4]
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., toluene, water)
Procedure:
-
To a reaction flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Add a mixture of toluene and water (e.g., 4:1 ratio, 5 mL).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][5][6]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (methylated and non-methylated biphenyls)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9][10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Receptor Binding Assay: Radioligand Competition Assay
This assay measures the affinity of a test compound for a receptor by its ability to compete with a radiolabeled ligand.[11][12][13][14][15]
Materials:
-
Receptor preparation (e.g., cell membranes expressing the target receptor)
-
Radiolabeled ligand
-
Unlabeled test compounds
-
Assay buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
In a 96-well filter plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration through the filter plate.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, from which the binding affinity (Ki) can be calculated.
Signaling Pathways
Biphenyls, particularly halogenated and hydroxylated derivatives, are known to interact with several key signaling pathways, including the Aryl Hydrocarbon Receptor (AHR) and Estrogen Receptor (ER) pathways. The methylation status of a biphenyl can influence its ability to bind to these receptors and subsequently modulate their downstream signaling cascades.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The AHR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes.[16][17][18]
Estrogen Receptor (ER) Signaling Pathway
Certain biphenyls can exhibit estrogenic or anti-estrogenic activity by binding to estrogen receptors (ERα and ERβ), thereby interfering with normal endocrine function.[1][19]
Conclusion
The methylation of biphenyls represents a critical structural modification that can dramatically influence their biological activity. This guide provides a framework for comparing the effects of methylated and non-methylated biphenyls, supported by experimental data and detailed protocols. For researchers in drug discovery and toxicology, understanding these structure-activity relationships is paramount for the rational design of novel therapeutic agents and for assessing the potential risks of environmental contaminants. Further quantitative structure-activity relationship (QSAR) studies are warranted to build more predictive models for the biological activities of this diverse class of compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding the origins and mechanisms of aryl hydrocarbon receptor promiscuity - Hahn Lab [www2.whoi.edu]
- 18. Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Polychlorinated biphenyl Endocrine Disruptor Alters Estrogen Receptor beta–Mediated Epigenetic Regulation, Promoting Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Anticancer Efficacy of 4'-Methyl[1,1'-biphenyl]-4-ol and Its Derivatives: A Guide for Researchers
The biphenyl scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] Strategic modifications to the basic biphenyl structure can lead to the development of potent and selective anticancer agents. This guide provides a comparative overview of the anticancer efficacy of various derivatives of 4'-Methyl[1,1'-biphenyl]-4-ol, supported by experimental data, to assist researchers and drug development professionals in this field.
Data Summary of Anticancer Activity
The anticancer efficacy of various derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies a higher potency of the compound. The following table summarizes the IC50 values for several derivatives of this compound against different human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 1 | Hydroxylated Biphenyl | Malignant Melanoma | 1.7 ± 0.5[2][3] |
| 2 | Hydroxylated Biphenyl | Malignant Melanoma | 2.0 ± 0.7[2][3] |
| 3 | Thiazolidine-2,4-dione-biphenyl | HeLa (Cervical Cancer) | 32.38 ± 1.8[1] |
| PC3 (Prostate Cancer) | 74.28 ± 1.3[1] | ||
| MDA-MB-231 (Breast Cancer) | 148.55 ± 3.2[1] | ||
| HepG2 (Liver Cancer) | 59.67 ± 1.6[1] | ||
| 4 | 4'-Hydroxybiphenyl-4-carbothioamide (S4) | HCT-116 (Colorectal Cancer) | Comparable to Erlotinib[4] |
Experimental Protocols
The primary method used to determine the cytotoxic activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which is an indicator of cell viability.
MTT Assay Protocol
Objective: To determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile culture plates
-
Test compounds (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in a complete culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO, the solvent for the compounds) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
-
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [edgccjournal.org]
Antimicrobial Spectrum of Biphenyl Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2] This guide provides a comparative analysis of the antimicrobial activity spectrum of various biphenyl isomers, focusing on quantitative data from experimental studies. It details the methodologies used for antimicrobial evaluation and explores the proposed mechanisms of action, offering a resource for researchers engaged in the discovery and development of novel antimicrobial agents.
Comparison of Antimicrobial Activity
The antimicrobial efficacy of biphenyl derivatives is significantly influenced by the nature, number, and position of substituents on the biphenyl core. Structure-activity relationship (SAR) studies indicate that hydroxyl groups and strong electron-withdrawing groups can be beneficial for antibacterial activity.[3][4] The spatial arrangement of hydrophilic and hydrophobic moieties also plays a critical role, particularly for Gram-negative bacteria.[5][6]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative biphenyl derivatives against a panel of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.
| Compound/Isomer | Test Organism | MIC (μg/mL) | Reference |
| Hydroxylated Biphenyls | |||
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Staphylococcus aureus (MRSA) | 3.13 | [3] |
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Enterococcus faecalis (MREf) | 12.5 | [3] |
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Acinetobacter baumannii (Carbapenem-resist.) | 12.5 | [3] |
| 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e) | Acinetobacter baumannii (Carbapenem-resist.) | 12.5 | [3] |
| 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g) | Acinetobacter baumannii (Carbapenem-resist.) | 12.5 | [3] |
| Peptidomimetic Amphiphiles (Positional Isomers) | |||
| Isomer 4 (3,2'-isomer) | Pseudomonas aeruginosa | 2 | [5] |
| Isomer 4 (3,2'-isomer) | Escherichia coli | 2 | [5] |
| Isomer 2 (2,3'-isomer) | Acinetobacter baumannii | 4 | [5] |
| Isomer 3 (2,4'-isomer) | Acinetobacter baumannii | 4 | [5] |
| Isomer 7 (3,3'-isomer) | Acinetobacter baumannii | 4 | [5] |
| All Isomers (1-9) | Staphylococcus aureus (MRSA, VISA) | 2 - 4 | [5] |
| All Isomers (1-9) | Streptococcus pneumoniae | 2 - 4 | [5] |
MRSA: Methicillin-resistant Staphylococcus aureus; MREf: Multidrug-resistant Enterococcus faecalis; VISA: Vancomycin-intermediate Staphylococcus aureus.
Experimental Protocols
The quantitative data presented is primarily derived from broth microdilution assays, a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] The methodology, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI), is outlined below.[8][9]
Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum:
-
Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.
-
Several colonies are suspended in a sterile saline or broth solution.
-
The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is further diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microdilution Plates:
-
The biphenyl compounds are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using MHB. The final concentration range typically spans from 0.125 to 256 µg/mL.
-
A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate.
-
-
Inoculation and Incubation:
-
Each well (containing 100 µL of diluted compound in broth) is inoculated with 100 µL of the final bacterial suspension.
-
The plates are incubated under aerobic conditions at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the biphenyl compound that completely inhibits visible growth of the organism.[7]
-
Mechanisms of Antimicrobial Action
Biphenyl isomers exert their antimicrobial effects through various mechanisms, primarily targeting essential bacterial pathways or cellular structures. The specific mechanism is often dictated by the compound's overall structure, including its functional groups and amphiphilicity.
Inhibition of Folate Biosynthesis
Certain biphenyl derivatives, particularly those with sulfonamide moieties, function as competitive inhibitors of dihydropteroate synthase (DHPS).[10] This enzyme is crucial for the de novo synthesis of folate in bacteria, a pathway absent in humans.[1][4] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds block the production of dihydropteroate, a precursor to tetrahydrofolate. This leads to the depletion of essential cofactors required for nucleotide and amino acid synthesis, resulting in bacteriostasis.[5][11]
Bacterial Membrane Disruption
Amphiphilic biphenyl isomers, such as the peptidomimetic compounds, act by disrupting the integrity of the bacterial cell membrane.[5][11] These cationic molecules are initially attracted to the negatively charged components of the bacterial membrane (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria). Upon accumulation, they intercalate into the lipid bilayer, leading to membrane permeabilization, pore formation, and leakage of essential intracellular contents, ultimately causing cell death.[6][10] This mechanism is often rapid and less prone to the development of bacterial resistance compared to enzyme-targeted inhibitors.[10]
References
- 1. grokipedia.com [grokipedia.com]
- 2. pnas.org [pnas.org]
- 3. Mode of action of membrane active antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 6. Understanding membrane-active antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
A Comparative Guide to Suzuki Coupling and Other C-C Bond-Forming Reactions for Biphenyl Synthesis
For researchers, scientists, and drug development professionals, the synthesis of biphenyls—a core structural motif in numerous pharmaceuticals and advanced materials—is a critical synthetic challenge. Among the arsenal of synthetic methods, palladium-catalyzed cross-coupling reactions have become the most powerful and versatile tools for this purpose. This guide provides an objective comparison of the Suzuki-Miyaura coupling with three other prominent C-C bond-forming reactions: the Heck, Stille, and Negishi couplings, specifically for the synthesis of biphenyls. The comparison is supported by experimental data, detailed methodologies, and mechanistic diagrams to aid in the selection and optimization of the most suitable reaction for a given synthetic target.[1]
Introduction to C-C Cross-Coupling Reactions for Biphenyl Synthesis
The creation of a carbon-carbon bond between two aromatic rings is a cornerstone of modern organic synthesis.[1] Palladium-catalyzed cross-coupling reactions have revolutionized this field, with the 2010 Nobel Prize in Chemistry being awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions. These reactions generally follow a similar catalytic cycle that involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (or alkene insertion in the Heck reaction), and culminates in reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst.[1][2]
This guide will delve into the specifics of the Suzuki-Miyaura, Heck, Stille, and Negishi reactions, offering a comparative analysis of their performance in the synthesis of biphenyls.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling reaction for biphenyl synthesis.[1][3] This is attributed to its mild reaction conditions, the commercial availability and stability of its organoboron reagents (boronic acids and esters), and the generation of non-toxic, inorganic byproducts.[1][4]
Advantages:
-
High functional group tolerance.[4]
-
Commercially available and stable organoboron reagents.[1][4]
-
Environmentally benign byproducts.[1]
Disadvantages:
-
Requires a base, which can sometimes lead to side reactions.[1]
-
Protodeboronation (cleavage of the C-B bond) can be a competing reaction, especially with sterically hindered substrates.[1][5]
The Heck Reaction
The Heck, or Mizoroki-Heck, reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene.[1] For biphenyl synthesis, this typically entails the reaction of an aryl halide with a vinylarene like styrene.[1]
Advantages:
-
Avoids the need to pre-form organometallic reagents, directly utilizing alkenes.[1]
Disadvantages:
-
Generally limited to the use of vinylarenes for biphenyl synthesis.[1]
-
Often requires higher reaction temperatures compared to other cross-coupling reactions.[1]
-
Regioselectivity can be an issue with certain substituted alkenes.[1]
The Stille Coupling
The Stille coupling utilizes organostannane reagents to couple with aryl halides. It is known for its high functional group tolerance and mild reaction conditions.[1][6]
Advantages:
-
Organotin reagents are tolerant of a wide variety of functional groups.[6][7]
-
Reaction conditions are often very mild.[1]
Disadvantages:
-
The primary drawback is the high toxicity of organostannane reagents and byproducts.[8]
-
Stoichiometric amounts of tin byproducts can be difficult to remove from the reaction mixture.
The Negishi Coupling
The Negishi coupling employs organozinc reagents, which are highly reactive and allow for rapid transmetalation.[9][10]
Advantages:
-
Organozinc reagents are highly reactive, often leading to faster reaction times and higher yields.[9]
-
Excellent functional group tolerance.[11]
Disadvantages:
-
Organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions.[12]
-
The preparation of organozinc reagents can be more complex than for other methods.[1]
Comparative Performance Data
While direct, side-by-side quantitative comparisons of these four reactions for the synthesis of the exact same biphenyl under individually optimized conditions are scarce in the literature, the following table summarizes representative data for the synthesis of biphenyl or simple substituted biphenyls to provide a general performance overview.[1]
| Reaction | Aryl Halide | Organometallic Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | Bromobenzene | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 99 | [7] |
| Suzuki | 4-Iodotoluene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [1] |
| Heck | Iodobenzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 85 | [13] |
| Stille | Iodobenzene | Phenyltributylstannane | Pd(PPh₃)₄ | - | Toluene | 90-110 | 12-16 | 92 | [1] |
| Negishi | Bromobenzene | Phenylzinc chloride | Pd(dba)₂ / P(o-furyl)₃ | - | THF | 25 | 2 | 95 | [7] |
| Negishi | 4-Bromoanisole | 4-Tolylzinc chloride | Pd-PEPPSI-IPent | - | THF | 25 | 0.5 | 98 | [14] |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 4-Methoxybiphenyl
To a round-bottom flask are added 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.02 mmol). A mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added. The mixture is degassed and then heated at 80 °C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-methoxybiphenyl.
Heck Reaction: Synthesis of (E)-Stilbene[1]
In a reaction vessel, combine iodobenzene (1 equiv), styrene (1.2 equiv), Pd(OAc)₂ (1 mol%), and Et₃N (2 equiv) in DMF. The mixture is degassed and heated at 100 °C for 24 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography to yield (E)-stilbene.[1]
Stille Coupling: Synthesis of Biphenyl[1]
To a dry Schlenk tube under an argon atmosphere, add iodobenzene (1 mmol), phenyltributylstannane (1.1 mmol), and Pd(PPh₃)₄ (2 mol%). Add anhydrous and degassed toluene (10 mL) via syringe. Seal the Schlenk tube and stir the reaction mixture at 90–110 °C for 12–16 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. Purify the residue by silica gel column chromatography to isolate the biphenyl product.[1]
Negishi Coupling: Synthesis of Biphenyl[7]
To a dry Schlenk tube under an argon atmosphere, add Pd(dba)₂ (1 mol%) and tris(o-furyl)phosphine (2 mol%) in anhydrous THF. To this is added a solution of phenylzinc chloride (1.1 mmol in THF). Bromobenzene (1.0 mmol) is then added, and the mixture is stirred at room temperature for 2 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford biphenyl.
Mechanistic Overview
The following diagrams, generated using Graphviz, illustrate the catalytic cycles for each of the four cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 12. benchchem.com [benchchem.com]
- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 14. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Biphenyl Derivatives' Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a privileged structural motif in medicinal chemistry, with a significant number of derivatives demonstrating potent anticancer activities. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various biphenyl derivatives against a range of cancer cell lines. The data presented herein is compiled from recent studies to facilitate the objective evaluation of these compounds' therapeutic potential and to support ongoing drug discovery efforts.
Quantitative Data Summary
The cytotoxic effects of several biphenyl derivatives have been evaluated across multiple human cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound Name/Reference | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| Hydroxylated Biphenyls | |||
| Compound 11[1][2][3] | Melanoma | Skin | 1.7 ± 0.5 |
| Compound 12[1][2][3] | Melanoma | Skin | 2.0 ± 0.7 |
| Unsymmetrical Biphenyls | |||
| Compound 27[4][5] | DU145 | Prostate | 0.11 - 0.51 |
| A549 | Lung | 0.11 - 0.51 | |
| KB | Nasopharyngeal | 0.11 - 0.51 | |
| KB-Vin | Nasopharyngeal (Drug-resistant) | 0.11 - 0.51 | |
| Compound 35[4][5] | DU145 | Prostate | 0.04 |
| A549 | Lung | 0.04 | |
| KB | Nasopharyngeal | 0.04 | |
| KB-Vin | Nasopharyngeal (Drug-resistant) | 0.04 | |
| Compound 40[4][5] | DU145 | Prostate | 0.31 - 3.23 |
| A549 | Lung | 0.31 - 3.23 | |
| KB | Nasopharyngeal | 0.31 - 3.23 | |
| KB-Vin | Nasopharyngeal (Drug-resistant) | 0.31 - 3.23 | |
| Biphenyl Carboxylic Acids | |||
| Compound 3j[6] | MCF-7 | Breast | 9.92 ± 0.97 |
| MDA-MB-231 | Breast | 9.54 ± 0.85 | |
| Compound 3a[6] | MCF-7 | Breast | 10.14 ± 2.05 |
| MDA-MB-231 | Breast | 10.78 ± 2.58 | |
| Biphenyl Diols | |||
| (3′S,4′S)-(-)-cis-khellactone derivative (12e)[7] | HEPG-2 | Liver | 6.1 - 9.2 |
| SGC-7901 | Gastric | 6.1 - 9.2 | |
| LS174T | Colon | 6.1 - 9.2 | |
| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP)[7] | HuH7.5 (p53-mutant) | Hepatocellular | 68 (24h), 55 (48h) |
| HepG2/C3A (p53-wild type) | Hepatocellular | >100 | |
| o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives | |||
| Compound B2[8][9] | Lewis Lung Carcinoma (LLC) | Lung | No direct cytotoxicity reported; acts as PD-1/PD-L1 inhibitor |
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of a compound's cytotoxic potential. The most commonly employed methods in the cited studies are the MTT and SRB assays.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the biphenyl derivatives and incubated for a defined period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.[7][10]
-
Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is calculated from the dose-response curve.[7]
SRB Assay Protocol
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The plates are washed, and the cells are stained with SRB solution.
-
Washing: Excess dye is removed by washing with acetic acid.
-
Solubilization: The bound dye is solubilized with a Tris base solution.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
Data Analysis: IC50 values are determined by plotting the percentage of cell growth against the compound concentration.
Signaling Pathways and Experimental Workflows
Apoptosis Induction by Hydroxylated Biphenyls
Certain hydroxylated biphenyl compounds have been shown to induce apoptosis in melanoma cells.[1][2][3] This process often involves the activation of caspases and the cleavage of PARP.[1][2] Furthermore, these compounds can cause cell cycle arrest at the G2/M transition.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of unsymmetrical biphenyls as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of Minimum Inhibitory Concentration (MIC) Values for Novel Biphenyl Compounds against Pathogenic Bacteria
A detailed guide for researchers and drug development professionals on the antimicrobial efficacy of emerging biphenyl derivatives.
The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Biphenyl compounds, characterized by two phenyl rings, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antimicrobial properties. This guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) values of several novel biphenyl derivatives against a panel of clinically relevant pathogenic bacteria. The data presented is compiled from recent studies and aims to assist researchers in identifying promising lead compounds for further development.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of a series of recently synthesized biphenyl and dibenzofuran derivatives against various drug-resistant bacterial strains.[1][2]
Table 1: MIC Values (μg/mL) of Novel Biphenyl and Dibenzofuran Derivatives against Drug-Resistant Bacteria [1][2]
| Compound | MRSA a | MRSE b | MREf c | VREf d | CRAB e | CREC f |
| 6a | >50 | 12.5 | >50 | >50 | >50 | >50 |
| 6b | >50 | 25 | >50 | >50 | >50 | >50 |
| 6d | >50 | 25 | >50 | >50 | >50 | >50 |
| 6e | 25 | 12.5 | 25 | 25 | 25 | >50 |
| 6f | 25 | 25 | 50 | 50 | >50 | >50 |
| 6g | 12.5 | 12.5 | 12.5 | 12.5 | 25 | >50 |
| 6i | 6.25 | 12.5 | 6.25 | 6.25 | 25 | >50 |
| 6m | 3.13 | 6.25 | 6.25 | 6.25 | >50 | >50 |
| Ciprofloxacin | 1.56 | 25 | <0.78 | 1.56 | 1.56 | <0.78 |
- aMethicillin-resistant Staphylococcus aureus
- bMethicillin-resistant Staphylococcus epidermidis
- cMultidrug-resistant Enterococcus faecalis
- dVancomycin-resistant Enterococcus faecalis
- eCarbapenem-resistant Acinetobacter baumannii
- fCarbapenem-resistant Escherichia coli
Among the tested compounds, 6i (4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol) and 6m (5-(9H-carbazol-2-yl)benzene-1,2,3-triol) demonstrated the most potent activity against Gram-positive bacteria, with MIC values as low as 3.13 μg/mL against MRSA.[1][2] Notably, compounds 6e , 6g , and 6i also exhibited inhibitory activity against the Gram-negative bacterium carbapenem-resistant Acinetobacter baumannii.[1][3] The structure-activity relationship suggests that the presence of a strong electron-withdrawing group on one of the biphenyl rings and hydroxyl groups on the other is beneficial for antibacterial activity.[1][3]
Experimental Protocols
The determination of MIC values is a critical step in the evaluation of new antimicrobial agents. The following is a detailed methodology for the broth microdilution assay, a standard method used to determine the MIC of a compound.[4][5]
1. Preparation of Materials:
-
Microbial Strains: Pure cultures of the test bacteria are grown overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard.
-
Growth Media: Mueller-Hinton Broth (MHB) is commonly used for bacteria.
-
Test Compounds: Stock solutions of the novel biphenyl compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.
2. Broth Microdilution Procedure:
-
A serial two-fold dilution of the test compound is prepared directly in the 96-well plate using the appropriate broth.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included on each plate.
3. Incubation and Reading:
-
The microtiter plates are incubated at 37°C for 18-24 hours.
-
Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the determination of Minimum Inhibitory Concentration using the broth microdilution method.
Workflow for MIC determination.
References
- 1. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Phosphine Ligands in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds with broad functional group tolerance.[1] Central to the success of this powerful reaction is the choice of phosphine ligand, which complexes with the palladium catalyst to profoundly influence its activity, stability, and selectivity. This guide offers an objective comparison of common phosphine ligands, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating the nuanced landscape of ligand selection.
The effectiveness of a phosphine ligand in Suzuki-Miyaura coupling is dictated by a delicate interplay of its steric and electronic properties.[1] Generally, bulky and electron-rich ligands are favored as they facilitate the oxidative addition of the organohalide to the palladium center and promote the final reductive elimination step, which is often critical for coupling sterically hindered substrates.[2][3]
Comparative Performance of Common Phosphine Ligands
The following table summarizes the performance of several widely used phosphine ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. This data provides a snapshot of their relative activities under specific reaction conditions, highlighting the impact of ligand structure on reaction outcomes.
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 4 | 97 | |
| RuPhos | 4-Chloroanisole | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | Dioxane | 100 | 18 | 95 | |
| Ferrocenyl Phosphines | dppf | 4-Bromotoluene | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | Toluene | 80 | 12 | 92 |
| Dialkylphosphines | PCy₃ | 4-Chlorotoluene | Phenylboronic acid | 1.5 (Pd) | K₃PO₄ | Toluene | 100 | 16 | 85 |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 80 | 6 | 94 | |
| Triarylphosphines | PPh₃ | 4-Iodotoluene | Phenylboronic acid | 3.0 (Pd) | Na₂CO₃ | Toluene | 110 | 24 | 88 |
The Catalytic Cycle: A Visual Representation
The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below. The bulky and electron-rich nature of many modern phosphine ligands promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, particularly with challenging substrates like aryl chlorides.[1]
Experimental Workflow for Ligand Comparison
A systematic approach is crucial for the reliable comparison of phosphine ligand performance. The following workflow outlines a typical procedure for screening different ligands in a Suzuki-Miyaura coupling reaction.
Representative Experimental Protocol
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction and can be adapted for the screening of different phosphine ligands.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube, sealed vial)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add the palladium precursor (e.g., 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., 0.01-0.02 mmol, 1-2 mol%) to a dry reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: To the vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL) to the reaction vessel.
-
Reaction: Seal the vessel and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., room temperature to 110 °C) and stir for the specified time (e.g., 2-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]
Disclaimer: The optimal reaction conditions are highly dependent on the specific substrates and the chosen ligand. The provided protocol is a general guideline and may require optimization.
References
Assessing the Purity of Synthesized 4'-Methyl[1,1'-biphenyl]-4-ol: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental data. This guide provides a comparative analysis of key analytical methods for assessing the purity of 4'-Methyl[1,1'-biphenyl]-4-ol, a biphenyl derivative of interest in various research fields. As a point of comparison, this guide includes data and methodologies for the structurally similar compound, 4-phenylphenol (also known as 4-hydroxybiphenyl).
This guide details the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The presented data, summarized in clear tabular format, is based on established analytical principles for biphenyl and phenol compounds, providing a robust framework for purity assessment.
Comparative Purity Analysis at a Glance
The following table summarizes the typical performance characteristics of the primary analytical techniques used for the purity assessment of this compound and the comparative compound, 4-phenylphenol.
| Analytical Method | Target Analyte | Typical Purity (%) | Potential Impurities | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| HPLC-UV | This compound | ≥ 98%[1] | Starting materials (e.g., bromophenol, tolylboronic acid), homocoupling products, residual catalysts. | LOD: ~0.01-0.1 µg/mL, LOQ: ~0.05-0.5 µg/mL (estimated based on similar compounds) |
| 4-phenylphenol | ≥ 99%[2][3] | 2-hydroxybiphenyl, 4,4'-dihydroxybiphenyl, 3-hydroxybiphenyl.[2] | LOD: ~0.006 mg/L, LOQ: ~0.02 mg/L[4] | |
| GC-MS | This compound | ≥ 98% | Unreacted starting materials, solvent residues, by-products from synthesis. | LOD: ~0.1-1 ng/mL, LOQ: ~0.5-5 ng/mL (estimated based on similar compounds) |
| 4-phenylphenol | ≥ 99% | Residual solvents, related isomers. | LOD: ~0.0013 µg/g, LOQ: ~0.005 µg/g[5] | |
| qNMR (¹H NMR) | This compound | Can provide absolute purity determination (e.g., >99.5%) | Any proton-containing impurities. | Dependent on the number of scans and magnetic field strength. |
| 4-phenylphenol | Can provide absolute purity determination (e.g., >99.5%) | Any proton-containing impurities. | Dependent on the number of scans and magnetic field strength. |
Experimental Workflows and Logical Relationships
A generalized workflow for the purity assessment of a synthesized chemical compound like this compound is crucial for ensuring a systematic and thorough analysis. The following diagram illustrates the key stages, from initial synthesis to final purity verification, highlighting the interplay between different analytical techniques.
The following diagram illustrates the decision-making process for selecting an appropriate analytical method for purity assessment based on the specific requirements of the analysis.
Detailed Experimental Protocols
The following section provides detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for similar compounds and can be adapted for the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for separating and quantifying components in a mixture, making it ideal for determining the purity of synthesized compounds and identifying non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment of the mobile phase)
-
Sample of synthesized this compound
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution, for example, starting with 60% acetonitrile and increasing to 90% over 15-20 minutes. The aqueous phase is often acidified with a small amount of formic acid or phosphoric acid (e.g., 0.1%) to improve peak shape.
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh the synthesized this compound and dissolve it in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: The wavelength of maximum absorbance for this compound (can be determined by running a UV scan of the standard solution, typically in the range of 254-280 nm for biphenyl compounds).
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the synthesized sample by the area normalization method (assuming all impurities have a similar response factor to the main compound) or by using the calibration curve for a more accurate quantification.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents and volatile by-products from the synthesis.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
Reagents:
-
Suitable solvent for sample dissolution (e.g., dichloromethane, ethyl acetate).
-
Sample of synthesized this compound.
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized compound in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250-280 °C
-
Injection Mode: Split or splitless, depending on the concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical program would start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to elute all components. For example: hold at 100 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) and characteristic fragment ions.
-
Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the purity by area normalization of the total ion chromatogram (TIC), similar to the HPLC analysis.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide an accurate, absolute determination of purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better resolution).
-
High-precision NMR tubes.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the sample and the internal standard are soluble and stable.
-
A high-purity, stable internal standard with a known chemical structure and a simple ¹H NMR spectrum that does not overlap with the analyte's signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Sample of synthesized this compound.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).
-
A calibrated 90° pulse.
-
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal for both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
_analyte refers to this compound
-
_IS refers to the internal standard
-
By employing these methodologies, researchers can confidently assess the purity of synthesized this compound, ensuring the integrity of their subsequent scientific investigations. The choice of method will depend on the specific requirements of the analysis, with HPLC and GC-MS providing excellent impurity profiling and qNMR offering a highly accurate determination of absolute purity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 5. [Determination of diphenyl and o-phenylphenol in agricultural products by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4'-Methyl[1,1'-biphenyl]-4-ol: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4'-Methyl[1,1'-biphenyl]-4-ol is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, in line with established safety protocols. Adherence to these guidelines is essential to minimize risks and comply with regulatory standards.
Key Physical and Hazard Data
A summary of the key physical and hazard information for this compound is provided below. This data is essential for a comprehensive understanding of the compound's characteristics to inform safe handling and disposal practices.
| Property | Value | Reference |
| Physical State | Powder / Solid | [1] |
| Appearance | Off-white | [1] |
| Melting Point/Range | 68 - 70 °C / 154 - 158 °F | |
| Boiling Point/Range | 255 °C / 491 °F | |
| Flash Point | 110 °C / 230 °F | [1] |
| Hazards | Causes skin and serious eye irritation. | [2] |
| May cause respiratory irritation. | [2] | |
| Very toxic to aquatic life with long-lasting effects. |
Experimental Protocol for Disposal
The recommended procedure for the disposal of this compound is chemical incineration. This should be performed by a licensed and qualified waste disposal service. The following steps outline the process for preparing the compound for disposal.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[3]
-
Conduct all handling of this compound in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of dust particles.[3][4]
-
Avoid generating dust during handling.[4]
2. Waste Segregation and Containerization:
-
Treat all this compound waste as chemical waste.[3]
-
Do not mix with other waste streams.[3]
-
Place the waste in a clearly labeled, sealed, and chemically compatible container.[3][4]
-
The label should include the chemical name ("this compound"), the quantity, and clear hazard warnings.[3]
3. Spill Management:
-
In the event of a spill, first, remove all sources of ignition.[5]
-
For small spills, use absorbent paper to pick up the material.[5]
-
For larger spills, sweep or shovel the solid material into a suitable container for disposal.[1][4]
-
Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for disposal.[5]
-
Clean the contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[5]
4. Disposal Procedure:
-
The primary recommended disposal method is incineration.[6]
-
Dissolve or mix the material with a combustible solvent.[6]
-
The combustion should be carried out in a chemical incinerator equipped with an afterburner and an exhaust air system.[6]
-
All disposal activities must be in accordance with local, state, and federal regulations.[6] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4'-Methyl[1,1'-Biphenyl]-4-Ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 4'-Methyl[1,1'-biphenyl]-4-ol, a compound with applications in pharmaceutical and agrochemical research.[1] Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant to the eyes, respiratory system, and skin.[2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item and Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield should be worn to protect against dust and splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. For prolonged contact, consider double-gloving or gloves with a higher level of protection.[2] |
| Body Protection | A lab coat or chemical-resistant apron must be worn to protect the skin and clothing. |
| Respiratory Protection | Work in a well-ventilated area, preferably a fume hood, to avoid inhaling dust.[2] If ventilation is inadequate, a NIOSH-approved respirator for dusts should be used. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risks.
Engineering Controls and Work Practices:
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[2]
-
Dust Control: Avoid actions that generate dust. Use appropriate tools for handling the solid material.
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the spilled solid material, avoiding dust generation.[3]
-
Place the spilled material into a labeled, sealed container for disposal.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
Waste Management:
-
Segregation: Do not mix this chemical waste with other waste streams.
-
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container. The label should identify the contents as "this compound waste."
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Adhere to all local, regional, and national regulations.[3] Do not release into the environment.[4]
Physical and Chemical Properties
Understanding the properties of this compound is crucial for its safe handling and use in experiments.
| Property | Value |
| Molecular Formula | C₁₃H₁₂O |
| Molecular Weight | 184.23 g/mol |
| Appearance | White to light yellow crystalline solid[2] |
| Melting Point | 101-103 °C[2] |
| Boiling Point | 289 °C[2] |
| Solubility | Sparingly soluble in water[1] |
| Storage Temperature | Room temperature[5] |
Note: Some data may be based on structurally similar compounds where direct data for this compound is not available.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., ethanol, ether)[2]
-
Volumetric flask with stopper
-
Analytical balance
-
Spatula
-
Weighing paper
-
Funnel
-
Beaker
-
Wash bottle with solvent
Procedure:
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
-
Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh the desired amount of this compound onto the weighing paper.
-
Transfer: Place a funnel into the neck of the volumetric flask. Carefully transfer the weighed solid into the flask using the spatula.
-
Rinsing: Rinse the weighing paper with a small amount of the solvent into the funnel to ensure all the solid is transferred.
-
Dissolving: Add approximately half of the final volume of the solvent to the flask. Swirl gently to dissolve the solid.
-
Dilution: Once the solid is completely dissolved, add the solvent up to the calibration mark on the volumetric flask.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Label the flask clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution in a cool, dry, and dark place.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
